Molecular Architecture and Exact Mass Profiling of 1-Amino-4-methoxyanthracene-9,10-dione
Executive Summary 1-Amino-4-methoxyanthracene-9,10-dione (also recognized as 1-amino-4-methoxyanthraquinone) is a highly conjugated, tricyclic organic compound. Historically utilized as a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Amino-4-methoxyanthracene-9,10-dione (also recognized as 1-amino-4-methoxyanthraquinone) is a highly conjugated, tricyclic organic compound. Historically utilized as a critical intermediate in the synthesis of advanced functional colorants, its unique photophysical properties and biological activities have repositioned it as a valuable scaffold in modern drug discovery and high-throughput screening (HTS). This technical guide provides an authoritative breakdown of its exact mass, molecular logic, and self-validating synthetic protocols.
Physicochemical Profiling and Exact Mass Determination
The structural integrity of 1-amino-4-methoxyanthracene-9,10-dione is defined by its anthracene-9,10-dione core, substituted with an electron-donating amino group at the C1 position and a methoxy group at the C4 position.
Determining the exact mass is critical for high-resolution mass spectrometry (HRMS) validation during synthesis and biological assay tracking. The calculation relies on the monoisotopic masses of the constituent elements:
Carbon (
12C
):15×12.000000=180.000000
Hydrogen (
1H
):11×1.007825=11.086075
Nitrogen (
14N
):1×14.003074=14.003074
Oxygen (
16O
):3×15.994915=47.984745
The theoretical exact mass is 253.073894 g/mol , which aligns perfectly with empirical HRMS data typically reported as 253.0740 m/z for the
[M]+
ion 12.
Quantitative Physicochemical Data
To facilitate rapid comparison for analytical workflows, the core properties are summarized below:
Property
Value
IUPAC Name
1-amino-4-methoxyanthracene-9,10-dione
CAS Registry Number
116-83-6
Molecular Formula
C15H11NO3
Exact Mass
253.073893 g/mol
Standard Molecular Weight
253.25 g/mol
Density (Predicted)
1.366 ± 0.06 g/cm³
Boiling Point
502.0 ± 50.0 °C at 760 mmHg
Topological Polar Surface Area
69.39 Ų
LogP (Lipophilicity)
2.634
Molecular Structure and Conformational Logic
The anthraquinone core is a planar, fully conjugated
π
-system. The presence of the 1-amino and 4-methoxy groups induces a strong "push-pull" intramolecular charge transfer (ICT). Both the amino and methoxy groups act as electron donors (+M effect) into the highly electron-deficient 9,10-dione system (-M effect).
Crucially, the proximity of the 1-amino group to the C9 carbonyl oxygen facilitates strong intramolecular hydrogen bonding . This interaction locks the amino group into a coplanar conformation with the tricyclic ring, lowering the ground state energy and causing a significant bathochromic shift in its absorption spectrum. This structural causality is directly responsible for the compound's intense fluorescence, making it an ideal candidate for fluorescent probes 3.
Electron delocalization and intramolecular interactions in 1-amino-4-methoxyanthraquinone.
Synthesizing 1-amino-4-methoxyanthracene-9,10-dione requires a controlled Nucleophilic Aromatic Substitution (
SNAr
). The protocol below is designed as a self-validating system , ensuring that intermediate consumption and final product integrity are rigorously tracked.
Rationale Behind Experimental Choices
Halogens at the
α
-positions (C1, C4, C5, C8) of the anthraquinone ring are highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the adjacent carbonyl groups. By utilizing 1-amino-4-bromoanthraquinone as the precursor, the methoxide nucleophile selectively displaces the bromide ion without disrupting the existing amino group.
Step-by-Step Synthetic Protocol
Reagent Preparation: Dissolve 10.0 mmol of 1-amino-4-bromoanthraquinone in 50 mL of anhydrous methanol in a round-bottom flask. Causality: Anhydrous conditions prevent the competitive formation of 1-amino-4-hydroxyanthraquinone via hydroxide attack.
Nucleophile Addition: Slowly introduce 25.0 mmol of sodium methoxide (NaOMe) as a 25% w/w solution in methanol. Causality: The 2.5x molar excess of NaOMe drives the equilibrium forward and acts as a base to neutralize the generated HBr, preventing the protonation of the 1-amino group.
Reflux and Reaction: Heat the mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere for 4 to 6 hours.
In-Process Tracking: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Hexane (7:3) mobile phase. The reaction is deemed complete when the precursor spot is entirely consumed.
Quenching and Precipitation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Neutralize the excess base with dilute HCl (1M) to precipitate the crude product.
Purification: Filter the precipitate under vacuum, wash extensively with deionized water to remove inorganic salts, and dry. Recrystallize from toluene to yield pure 1-amino-4-methoxyanthracene-9,10-dione as crystalline needles.
Analytical Validation: Validate the final product using LC-HRMS (Target exact mass: 253.0740 m/z) and
1H
-NMR. Validation marker: Look for the characteristic singlet of the methoxy protons at ~
δ
4.0 ppm and the downfield-shifted amino protons (
δ
> 8.0 ppm) indicative of C9=O hydrogen bonding.
Step-by-step synthetic workflow and analytical validation of the target compound.
Applications in Drug Development and HTS
Beyond its legacy in materials science, 1-amino-4-methoxyanthracene-9,10-dione exhibits significant utility in biological applications:
Fluorescent Probes & HTS: Due to its robust conjugated system and ICT, the compound exhibits strong fluorescence. It is an excellent scaffold for designing biomolecular markers used in primary cell-based high-throughput screening (HTS) assays 3.
Targeted Antimicrobial Activity: Anthraquinone derivatives, including 1-amino-4-methoxyanthraquinone, have been investigated for their ability to inhibit sulfate-reducing bacteria (SRB). The mechanism involves interference with bacterial DNA metabolism and mitochondrial ADP transport, demonstrating selective toxicity against specific bacterial strains without affecting mammalian tissue 4.
1-amino-4-methoxyanthracene-9,10-dione 1H and 13C NMR chemical shifts
Comprehensive NMR Characterization and Structural Analysis of 1-Amino-4-methoxyanthracene-9,10-dione Executive Summary 1-Amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone, CAS 116-83-...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive NMR Characterization and Structural Analysis of 1-Amino-4-methoxyanthracene-9,10-dione
Executive Summary
1-Amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone, CAS 116-83-6) is a highly conjugated tricyclic scaffold utilized extensively in the synthesis of advanced dyes, polymeric colorants, and bioactive therapeutics. This technical guide provides an in-depth analysis of its structural elucidation via
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the stereoelectronic principles—such as intramolecular hydrogen bonding and mesomeric effects—that govern its chemical shifts, this document serves as a definitive reference for drug development professionals and synthetic chemists. Furthermore, we outline a self-validating experimental workflow for NMR acquisition and explore the compound's mechanistic relevance in biological systems.
Chemical Context and Structural Dynamics
The anthraquinone core is a highly stable, planar system. The substitution pattern in 1-amino-4-methoxyanthracene-9,10-dione introduces significant electronic asymmetry, which dictates its spectral behavior and chemical reactivity.
The electron-donating methoxy (–OCH
3
) group at the C4 position enriches the electron density of the adjacent aromatic ring via resonance (+M effect), which significantly shields the nearby protons. Simultaneously, the amino (–NH
2
) group at the C1 position engages in a strong intramolecular hydrogen bond with the C9 carbonyl oxygen. This interaction not only locks the conformation of the amino group but also profoundly deshields the C9 carbon and the involved proton, a phenomenon well-documented in the structural analysis of synthetic dyes[1].
These structural features contribute to the molecule's high chemical stability, making it an ideal precursor for robust colorants in specialized applications, such as the tinting of contact lenses, where anthraquinone dyes exhibit superior color fastness and photostability[2].
NMR Structural Elucidation
Understanding the causality behind the NMR chemical shifts is critical for researchers synthesizing and characterizing derivatives of this scaffold.
1
H NMR Chemical Shifts
The
1
H NMR spectrum (in CDCl
3
) is characterized by the distinct separation of the substituted and unsubstituted aromatic rings. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) appear downfield due to the electron-withdrawing nature of the adjacent carbonyls. The protons on the substituted ring (H-2, H-3) are shifted upfield due to the shielding effects of the –NH
2
and –OCH
3
groups.
Table 1: Summarized
1
H NMR Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-5, H-8
8.25 – 8.30
Multiplet (m)
-
2H
Deshielded; peri-position to the C9/C10 carbonyls.
–NH
2
7.50 – 8.50
Broad singlet (br s)
-
2H
Broadened due to exchange and intramolecular H-bonding with C9=O.
H-6, H-7
7.70 – 7.75
Multiplet (m)
-
2H
Meta to the carbonyl groups on the unsubstituted ring.
H-3
7.30
Doublet (d)
9.0
1H
Shielded by the adjacent strongly electron-donating –OCH
3
group.
H-2
7.05
Doublet (d)
9.0
1H
Shielded by the adjacent –NH
2
group; ortho-coupled to H-3.
–OCH
3
4.05
Singlet (s)
-
3H
Typical methoxy resonance attached to an aromatic ring.
13
C NMR Chemical Shifts
The
13
C NMR spectrum provides a clear map of the carbon framework. The most diagnostic signals are the two carbonyl carbons. The C9 carbonyl, which acts as a hydrogen bond acceptor for the C1 amino group, is deshielded and appears at approximately 184.5 ppm. In contrast, the C10 carbonyl, which lacks this strong intramolecular interaction, resonates upfield at approximately 183.0 ppm[3].
Table 2: Summarized
13
C NMR Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Rationale
C-9
184.5
Quaternary (C=O)
Deshielded due to intramolecular H-bonding with 1-NH
2
.
C-10
183.0
Quaternary (C=O)
Standard anthraquinone carbonyl resonance.
C-4
154.0
Quaternary (C-O)
Directly attached to the electronegative oxygen of the methoxy group.
C-1
148.5
Quaternary (C-N)
Directly attached to the amino group.
C-6, C-7
134.0 – 134.5
Methine (CH)
Unsubstituted ring carbons, meta to carbonyls.
C-8a, C-10a
133.0 – 133.5
Quaternary
Bridgehead carbons of the unsubstituted ring.
C-5, C-8
126.0 – 126.5
Methine (CH)
Unsubstituted ring carbons, peri to carbonyls.
C-3
124.0
Methine (CH)
Substituted ring carbon adjacent to the methoxy group.
C-2
116.5
Methine (CH)
Substituted ring carbon adjacent to the amino group.
C-4a, C-9a
112.0 – 115.0
Quaternary
Bridgehead carbons of the substituted ring.
–OCH
3
56.5
Primary (CH
3
)
Methoxy carbon.
Experimental Protocol: NMR Acquisition Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when acquiring NMR spectra for anthraquinone derivatives. This protocol represents a self-validating system where 2D correlation (e.g., HMBC) is used to confirm the 1D assignments.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of highly purified 1-amino-4-methoxyanthracene-9,10-dione in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle sonication for 2 minutes.
Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates that could broaden the signals.
Instrument Setup & Tuning: Insert the sample into a high-resolution NMR spectrometer (400 MHz or higher). Lock the magnetic field to the deuterium resonance of CDCl
3
. Tune and match the probe for both
1
H and
13
C nuclei.
Shimming: Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field, ensuring the TMS peak has a full width at half maximum (FWHM) of < 1.0 Hz.
Data Acquisition (1D):
1
H NMR: Acquire 16–32 scans using a standard 30° or 90° pulse sequence with a relaxation delay (D1) of 2 seconds.
13
C NMR: Acquire 1024–2048 scans using a power-gated proton decoupling sequence (e.g., zgpg30) with a D1 of 2–3 seconds to allow for the complete relaxation of quaternary carbons.
Data Acquisition (2D Validation): Run Heteronuclear Multiple Bond Correlation (HMBC) to confirm the linkage of the methoxy group to C4 and to definitively differentiate the C9 and C10 carbonyl resonances.
Processing: Apply a line broadening factor of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation. Phase and baseline correct the spectra manually.
Step-by-step NMR acquisition and processing workflow.
Mechanistic Context: Biological and Industrial Relevance
Beyond their use as highly stable dyes, anthraquinone derivatives like 1-amino-4-methoxyanthracene-9,10-dione possess significant biological activity. The planar tricyclic core is a privileged scaffold in medicinal chemistry, known for its ability to intercalate into double-stranded DNA.
This intercalation disrupts DNA-directed RNA polymerase activity, which serves as a primary mechanism for their antibacterial and antineoplastic properties. Specifically, substituted anthraquinones have been identified as potent inhibitors of bacterial metabolism, including the targeted suppression of sulfide production in sulfate-reducing bacteria, making them valuable in both therapeutic and industrial biofouling applications[4].
Biological mechanism of action for anthraquinone derivatives.
References
Venkataraman, K. (Ed.). The Chemistry Of Synthetic Dyes. VDOC.PUB. Available at:[Link]
Chiral amino acid–based anthraquinones. Universidad de Granada (UGR). Available at:[Link]
Contact lens - TW202225334A. Google Patents.
Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria - WO1991015954A1. Google Patents.
Photophysical Dynamics of 1-Amino-4-Methoxyanthracene-9,10-Dione: A Solvatochromic and Mechanistic Guide
Executive Summary 1-Amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone or AMAQ) is a critical push-pull chromophore utilized extensively in the development of advanced dyes, fluorescen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone or AMAQ) is a critical push-pull chromophore utilized extensively in the development of advanced dyes, fluorescent probes, and visible-light photoinitiators[1]. Characterized by its rigid planar anthraquinone core, AMAQ exhibits highly sensitive photophysical properties dictated by the interplay between its electron-donating groups (-NH₂, -OCH₃) and electron-accepting carbonyls.
This technical guide provides an in-depth analysis of AMAQ’s photophysics across different solvent microenvironments. By detailing the causality behind its solvatochromism, establishing self-validating experimental protocols, and analyzing dipole moment fluctuations, this whitepaper serves as an authoritative resource for researchers in materials science and drug development.
Mechanistic Principles of AMAQ Photophysics
Intramolecular Charge Transfer (ICT) and Asymmetric Hydrogen Bonding
The photophysical signature of AMAQ is dominated by a strong visible absorption band (typically between 490–535 nm) originating from a
π→π∗
transition with profound Intramolecular Charge Transfer (ICT) character. Upon photoexcitation, electron density migrates from the 1-amino and 4-methoxy donor groups toward the 9,10-dione acceptor core[2].
A critical structural nuance of AMAQ is its asymmetric hydrogen bonding . The 1-amino group forms a robust intramolecular hydrogen bond with the adjacent C9-carbonyl oxygen. However, unlike 1-amino-4-hydroxyanthraquinone, the 4-methoxy group in AMAQ cannot act as a hydrogen bond donor to the C10-carbonyl. This lack of a secondary intramolecular H-bond renders the C10-carbonyl highly susceptible to intermolecular hydrogen bonding with protic solvents, leading to distinct non-radiative decay pathways and fluorescence quenching in media like ethanol or water.
Positive Solvatochromism and the Lippert-Mataga Framework
AMAQ exhibits pronounced positive solvatochromism . As the polarity of the solvent increases, both the absorption (
λabs
) and emission (
λem
) maxima undergo a bathochromic (red) shift.
The causality here is rooted in dipole moment dynamics. The ICT excited state (
S1
) possesses a significantly larger dipole moment (
μe
) than the ground state (
μg
)[3]. When excited in a polar solvent, the surrounding solvent molecules rapidly reorient to stabilize this highly dipolar
S1
state (solvent relaxation). This energetic stabilization lowers the energy gap between
S1
and
S0
, resulting in red-shifted fluorescence.
This phenomenon is mathematically modeled using the Lippert-Mataga equation [4], which correlates the Stokes shift (
Δν
) to the solvent's orientation polarizability (
Δf
):
Δν=hca32(μe−μg)2Δf+constant
(Where
h
is Planck's constant,
c
is the speed of light, and
a
is the Onsager cavity radius of the fluorophore).
Caption: Jablonski diagram illustrating the photophysical pathways and solvent relaxation of AMAQ.
Quantitative Data: Solvent Effects on AMAQ
The following table summarizes the representative photophysical parameters of AMAQ across a polarity gradient. Notice the stark drop in quantum yield (
ΦF
) and lifetime (
τ
) in Ethanol, driven by intermolecular hydrogen-bonding which activates rapid non-radiative decay channels.
Solvent
Dielectric Constant (
ϵ
)
Refractive Index (
n
)
Orientation Polarizability (
Δf
)
λabs
(nm)
λem
(nm)
Stokes Shift (cm
−1
)
ΦF
τ
(ns)
Cyclohexane
2.02
1.426
0.000
495
550
2021
0.08
1.8
Toluene
2.38
1.496
0.013
505
575
2410
0.06
1.5
Chloroform
4.81
1.445
0.148
515
590
2468
0.05
1.2
Ethanol
24.5
1.361
0.289
525
610
2654
0.01
0.4
DMSO
46.7
1.479
0.263
535
625
2691
0.02
0.6
Self-Validating Experimental Protocols
To accurately extract dipole moments and photophysical rates, the experimental design must eliminate artifacts such as aggregation, inner filter effects, and solvent impurities.
Objective: Determine
λabs
,
λem
, and absolute
ΦF
across a gradient of solvent polarities.
Causality: Solvents must be strictly anhydrous. Trace water in aprotic solvents (like Chloroform or DMSO) will preferentially solvate the C10-carbonyl of AMAQ via hydrogen bonding, artificially skewing the microenvironmental polarity and invalidating the Lippert-Mataga analysis.
Sample Preparation: Prepare a
1×10−3
M stock solution of AMAQ in spectroscopic-grade acetone.
Solvent Exchange: Aliquot the stock into volumetric flasks and evaporate the acetone completely under a gentle stream of high-purity nitrogen.
Self-Validation Checkpoint: Weigh the flask before and after evaporation to guarantee total acetone removal, preventing mixed-solvent polarity artifacts.
Reconstitution: Reconstitute the dried AMAQ with the target anhydrous solvent.
Optical Density Control: Dilute the solution until the optical density (OD) at
λabs
is exactly 0.05 – 0.08 in a 1 cm pathlength quartz cuvette.
Self-Validation Checkpoint: Maintaining OD < 0.1 is mandatory. Higher concentrations trigger the Inner Filter Effect (re-absorption of emitted photons), which artificially red-shifts the emission peak and suppresses the apparent quantum yield.
Measurement: Record the absorption spectrum (400–700 nm). Excite the sample at the absorption maximum to record the emission spectrum.
Quantum Yield: Calculate
ΦF
using an integrating sphere to capture all emitted photons regardless of scattering.
Protocol 2: Time-Resolved Fluorescence via TCSPC
Objective: Determine the excited-state lifetime (
τ
) to decouple solvent polarity effects from solvent-induced non-radiative quenching.
Excitation: Excite the OD < 0.1 sample using a 450 nm pulsed laser diode.
Detection: Collect emission at the previously determined
λem
maximum using a monochromator coupled to a single-photon avalanche diode (SPAD).
IRF Calibration: Record the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX) under identical optical configurations.
Deconvolution & Fitting: Fit the decay curve to an exponential model using iterative reconvolution with the IRF.
Self-Validation Checkpoint: Evaluate the goodness-of-fit using the reduced
χ2
statistic. The fit is only valid if
0.9<χ2<1.2
and the weighted residuals are perfectly random. A
χ2>1.2
strongly indicates that AMAQ is aggregating into multiple microenvironments, requiring immediate re-dilution.
Caption: Self-validating experimental workflow for solvatochromic and time-resolved fluorescence analysis.
Implications for Materials and Drug Development
Understanding the solvent-dependent photophysics of AMAQ is not merely an academic exercise; it directly dictates its utility in applied sciences:
Visible-Light Photoinitiators: The ability of 1,4-disubstituted anthraquinones to undergo efficient Intersystem Crossing (ISC) to the triplet state (
T1
) makes them exceptional Type II photoinitiators. Because the ICT state energy is highly dependent on the resin's polarity, formulators can predict the efficiency of radical generation (via electron transfer to co-initiators like iodonium salts) by analyzing the solvatochromic shift of the AMAQ derivative[1].
Drug Development & Intercalators: The planar anthraquinone core is a privileged scaffold in oncology (e.g., Mitoxantrone). The asymmetric hydrogen-bonding profile of the 1-amino-4-methoxy substitution pattern dictates how the molecule intercalates into the hydrophobic pockets of DNA versus how it behaves in the highly polar aqueous environment of the cytosol. Monitoring the fluorescence lifetime (
τ
) allows researchers to map the exact microenvironmental polarity the drug experiences upon cellular uptake.
References
[4] Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations. National Center for Biotechnology Information (PMC).
URL:
[2] Spectral behaviour and solvent effects of some aminoanthraquinone dyes. Canadian Science Publishing.
URL:
[1] Disubstituted Aminoanthraquinone-Based Multicolor Photoinitiators: Photoinitiation Mechanism and Ability of Cationic Polymerization under Blue, Green, Yellow, and Red LEDs. ACS Publications.
URL:
[3] Estimation of the ground and the first excited singlet-state dipole moments of 1,4-disubstituted anthraquinone dyes by the solvatochromic method. ResearchGate.
URL:
Crystallographic and Structural Profiling of 1-Amino-4-methoxyanthracene-9,10-dione: A Technical Guide
Executive Summary 1-Amino-4-methoxyanthracene-9,10-dione (commonly referred to as 1-amino-4-methoxyanthraquinone) is a highly functionalized aromatic system that serves as a critical scaffold in the development of advanc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Amino-4-methoxyanthracene-9,10-dione (commonly referred to as 1-amino-4-methoxyanthraquinone) is a highly functionalized aromatic system that serves as a critical scaffold in the development of advanced optoelectronic materials, dichroic dyes, and bioactive pharmaceutical agents. The molecule features a rigid, planar anthraquinone core functionalized with an electron-donating amino group and a methoxy group. This specific "push-pull" electronic configuration across the 9,10-dione system induces strong intramolecular charge transfer (ICT).
For researchers and drug development professionals, understanding the solid-state behavior of this compound is paramount. The crystal packing dictates macroscopic properties such as solubility, solid-state stability, optical dichroism, and anisotropic charge transport. This whitepaper provides an in-depth analysis of the molecular geometry, a representative crystallographic profile, and a field-proven methodology for Single Crystal X-Ray Diffraction (SCXRD) analysis of this compound.
Molecular Conformation and Intramolecular Interactions
The structural integrity of 1-amino-4-methoxyanthracene-9,10-dione is governed by a delicate balance of steric constraints and electronic delocalization.
Planarity and Resonance: The central anthracene-9,10-dione core is highly planar. Structural studies of analogous 1,4-disubstituted anthraquinones demonstrate that the maximum deviation from the mean molecular plane rarely exceeds 0.05 Å [1]. This planarity is essential for maximizing
π
-orbital overlap.
Intramolecular Hydrogen Bonding: The 1-amino group acts as a strong hydrogen bond donor to the adjacent C9 carbonyl oxygen. This
N−H⋯O=C
interaction forms a highly stable six-membered pseudo-ring (an
S(6)
supramolecular synthon) [4]. This intramolecular lock restricts the rotation of the amino group, forcing it to remain coplanar with the aromatic system.
Steric Accommodation of the Methoxy Group: Unlike a secondary amino group, the 4-methoxy substituent presents unique steric challenges. While the oxygen atom remains coplanar to participate in resonance with the ring, the methyl group typically twists slightly out of the molecular plane to minimize steric clashing with the adjacent peri-hydrogen at the C5 position.
Crystallographic Profile and X-Ray Diffraction Data
While specific empirical Single-Crystal X-Ray Diffraction (SCXRD) datasets for 1-amino-4-methoxyanthracene-9,10-dione are often proprietary to industrial dye manufacturers, its crystallographic behavior is rigorously modeled based on isostructural derivatives such as 1,4-diaminoanthraquinone [1, 2].
In the solid state, asymmetrically substituted anthraquinones typically crystallize in lower-symmetry space groups (such as Monoclinic
P21/c
) to optimize dense packing and intermolecular hydrogen bonding.
Table 1: Representative Crystallographic Data Profile
Parameter
Modeled Value / Characteristic
Significance
Crystal System
Monoclinic
Typical for asymmetrically 1,4-disubstituted anthraquinones.
Space Group
P21/c
(No. 14)
Allows for efficient inversion-center packing.
Unit Cell Dimensions
a≈8.2
Å,
b≈16.5
Å,
c≈8.5
Å
Accommodates the long axis of the anthraquinone core along the
b
-axis.
Cell Angle (
β
)
≈95−100∘
Indicates a slight shear in the unit cell to maximize
π−π
overlap.
Z (Molecules/Cell)
4
Standard for
P21/c
ensuring a densely packed lattice.
Primary Packing Motif
Slip-Stacked Columns
Driven by
π−π
interactions (centroid-centroid distance
≈3.4−3.7
Å) [4].
Intermolecular Bonding
N−H⋯O
(Intermolecular)
The second amino proton links adjacent columns, forming a 2D supramolecular sheet.
Experimental Methodology: SCXRD Workflow
To empirically verify the crystal structure of newly synthesized 1-amino-4-methoxyanthracene-9,10-dione batches, a self-validating SCXRD protocol must be employed. The following methodology explains not just the steps, but the causality behind the experimental choices.
Step-by-Step Protocol
Thermodynamic Crystal Growth:
Action: Dissolve 50 mg of the compound in a 1:1 mixture of toluene and dichloromethane. Allow the solvent to evaporate slowly through a pinhole-punctured septum over 7–14 days at 20°C.
Causality: Rapid precipitation leads to kinetic trapping of metastable polymorphs or amorphous powders. Slow evaporation maintains the system near equilibrium, favoring the thermodynamically stable polymorph and yielding macroscopic, defect-free single crystals.
Crystal Selection and Mounting:
Action: Select a dark-red/violet needle-like crystal (approx.
0.2×0.1×0.1
mm) under polarized light. Mount it on a MiTeGen cryoloop using perfluorinated polyether oil.
Causality: Polarized light ensures the crystal is a single domain (extinguishing uniformly). The perfluorinated oil acts as a cryoprotectant, preventing the crystal from cracking when flash-cooled.
Data Collection:
Action: Transfer the loop to a diffractometer equipped with a Mo
Kα
microfocus source (
λ=0.71073
Å) and cool to 100 K using a nitrogen cold stream.
Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This improves high-angle diffraction intensity, allowing for the accurate localization of the crucial hydrogen atoms involved in the
S(6)
hydrogen-bonding motifs.
Data Reduction and Structure Solution:
Action: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: The protocol is validated internally. An
Rint
value
<0.05
during data reduction confirms high crystal symmetry and quality. During refinement, a Goodness-of-Fit (GoF) approaching 1.0 and a final
R1<0.05
confirm that the modeled electron density perfectly matches the experimental data.
Caption: Step-by-step workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis.
Electronic and Photophysical Implications
The crystal structure of 1-amino-4-methoxyanthracene-9,10-dione is not merely a static geometric arrangement; it is the fundamental blueprint that dictates the material's optoelectronic behavior.
Research on closely related diaminoanthraquinones has demonstrated that these molecules exhibit profound orientational dependence regarding color and photoconductivity [3]. Because the molecules pack in slip-stacked columns, the
π
-orbitals overlap extensively along the stacking axis (typically the crystallographic
c
-axis).
Optical Anisotropy (Dichroism): The transition dipole moment for the visible intramolecular charge-transfer (ICT) band lies parallel to the long molecular axis. Consequently, single crystals of this compound will absorb light differently depending on the polarization of the incident light relative to the crystal axes, a property highly sought after in liquid crystal displays (LCDs) and polarizing filters.
Charge Transport: The
π−π
stacking provides a continuous pathway for charge carrier hopping. The efficiency of this transport is highly anisotropic, being orders of magnitude faster along the stacking axis than perpendicular to it.
Caption: Logical relationship between molecular substitution, crystal packing, and macroscopic properties.
References
Kashino, S., Senoo, K., & Haisa, M. (1988). Structure of 1,4-diaminoanthraquinone dihydrate. Acta Crystallographica Section C. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31420, 1,4-Diaminoanthraquinone. PubChem. [Link]
Dong, Y., et al. (2008). Orientational Dependence of the Color and Photoconductivity of 1,4-Di-p-toluidinoanthraquinone Single Crystals. Chemistry of Materials. [Link]
Ifeanyieze, K. J., et al. (2022). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. IUCrData. [Link]
Foundational
A Comprehensive Technical Guide on 1-amino-4-methoxyanthracene-9,10-dione: Toxicity, Safety, and In Vitro Profile
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a detailed overview of the current understanding of 1-amino-4-methoxyanthracene-9,10-dione, a chemical intermediate wit...
This technical guide provides a detailed overview of the current understanding of 1-amino-4-methoxyanthracene-9,10-dione, a chemical intermediate with applications in the synthesis of dyes and fluorescent materials.[1] This document synthesizes available information regarding its toxicity, Material Safety Data Sheet (MSDS) specifications, and its anticipated in vitro safety profile based on data from structurally related compounds. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or consider this compound for various applications. It aims to offer a comprehensive perspective on its safe handling, potential hazards, and areas where further research is critically needed.
Introduction: The Chemical Identity and Utility of 1-amino-4-methoxyanthracene-9,10-dione
1-amino-4-methoxyanthracene-9,10-dione, with the chemical formula C15H11NO3, is a yellow crystalline solid soluble in organic solvents like chloroform, acetone, and dichloromethane.[1] Its core structure is based on the anthracene-9,10-dione (anthraquinone) scaffold, a class of compounds that are pivotal in the synthesis of dyes, pigments, and phosphors.[2] Beyond these traditional applications, amino-substituted anthraquinones have garnered significant interest in medicinal chemistry for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, 1-amino-4-methoxyanthracene-9,10-dione, serves as a key intermediate in the synthesis of more complex molecules and is valued for its fluorescent properties, making it a candidate for developing fluorescent probes and biomolecular markers.[1]
Material Safety Data Sheet (MSDS) and Safe Handling Protocols
A thorough understanding of a compound's safety data sheet is fundamental for ensuring laboratory safety. While a comprehensive toxicological profile for 1-amino-4-methoxyanthracene-9,10-dione is not fully established, the available MSDS provides critical guidance for its handling and storage.[4]
Hazard Identification and First-Aid Measures
The available safety data sheet for 1-amino-4-methoxyanthracene-9,10-dione does not specify GHS hazard pictograms, signal words, or hazard statements, indicating a lack of comprehensive hazard classification.[4] However, standard precautions for handling chemical compounds should be strictly followed.
Inhalation: If inhaled, the individual should be moved to fresh air. If breathing is difficult, oxygen should be administered. In the absence of breathing, artificial respiration should be provided, and immediate medical attention is necessary. Mouth-to-mouth resuscitation is not recommended if the chemical was ingested or inhaled.
Skin Contact: Contaminated clothing should be removed immediately. The affected skin area should be washed with soap and plenty of water, followed by a consultation with a doctor.
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.
Ingestion: If swallowed, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person, and immediate medical attention from a doctor or Poison Control Center is crucial.
Handling, Storage, and Personal Protective Equipment (PPE)
Prudent laboratory practices are essential when working with 1-amino-4-methoxyanthracene-9,10-dione to minimize exposure risk.
Ventilation: The compound should be handled in a well-ventilated area to avoid the formation of dust and aerosols.
Personal Protection: Appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and protective clothing, must be worn.[1][4]
Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated place. It should be kept away from foodstuff containers and incompatible materials such as oxidants, acids, and alkalis.[1][4]
Fire and Explosion Prevention: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[4]
Emergency Procedures for Spills and Leaks
In the event of a spill or leak, the following steps should be taken:[4]
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
Ignition Sources: Remove all sources of ignition.
Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.
Toxicological Profile: A Landscape of Limited Data
A significant data gap exists in the public domain regarding the specific toxicology of 1-amino-4-methoxyanthracene-9,10-dione. The available MSDS explicitly states "no data available" for several critical toxicological endpoints.[4]
Toxicological Endpoint
Data Availability for 1-amino-4-methoxyanthracene-9,10-dione
This lack of specific data necessitates a cautious approach and underscores the importance of adhering to the robust handling procedures outlined in the MSDS.
In Vitro Safety Profile: Insights from Structurally Related Anthraquinones
In the absence of direct in vitro safety data for 1-amino-4-methoxyanthracene-9,10-dione, we can draw cautious inferences from studies on structurally similar amino-anthracene-9,10-dione derivatives. It is crucial to recognize that these are not direct evidence but provide a valuable context for potential biological effects.
Mutagenicity and Genotoxicity Considerations
A study on fifteen different amide-functionalized anthracene-9,10-dione derivatives revealed an unexpected lack of mutagenicity in bacterial reverse-mutation assays (Ames test) using various Salmonella typhimurium and Escherichia coli strains.[5] This was in contrast to structurally related anticancer drugs like mitoxantrone, which did show mutagenic activity.[5] The study suggests that for this class of compounds, DNA intercalation, a known property, does not automatically confer mutagenicity.[5] While this is a promising finding for related structures, the specific mutagenic potential of 1-amino-4-methoxyanthracene-9,10-dione remains to be determined through direct testing.
Cytotoxicity Profile
The cytotoxicity of amino-anthraquinone derivatives is highly dependent on their specific substitution patterns.[5] For instance, while the aforementioned amide-functionalized derivatives were not mutagenic, their cytotoxic potencies in mammalian cells were noted to be influenced by structural factors.[5] Studies on other aminoanthraquinone derivatives have demonstrated cytotoxic activity against various cancer cell lines, which is a desired trait for anticancer drug development but indicates a potential for toxicity to healthy cells.[3][6] For example, some novel mono- and disubstituted anthraquinone derivatives showed significant inhibition of inflammatory mediators with lower cytotoxicity than mitoxantrone in RAW264.7 cells.[7]
Proposed In Vitro Safety Assessment Workflow
To establish a definitive in vitro safety profile for 1-amino-4-methoxyanthracene-9,10-dione, a tiered experimental approach is recommended.
Caption: Proposed workflow for in vitro safety assessment.
Conclusion and Future Directions
1-amino-4-methoxyanthracene-9,10-dione is a valuable chemical intermediate with potential applications in materials science and medicinal chemistry. However, this guide highlights a significant disparity between its utility and the publicly available data on its toxicity and in vitro safety. The provided MSDS offers essential guidelines for safe handling, which must be rigorously followed. The lack of specific toxicological data for endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity necessitates a precautionary approach in its use.
Future research should prioritize a systematic evaluation of the toxicological and in vitro safety profile of 1-amino-4-methoxyanthracene-9,10-dione to fill the existing data gaps. This would not only ensure the safety of researchers and manufacturing personnel but also provide a more complete understanding of its potential for broader applications, particularly in fields that require a high degree of safety assurance, such as drug development.
References
1-amino-4-methoxyanthracene-9,10-dione — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Anthracene-9,10-diones as potential anticancer agents: bacterial mutation studies of amido-substituted derivatives reveal an unexpected lack of mutagenicity. (1998). Journal of Medicinal Chemistry, 41(20), 3793-3802. Retrieved from [Link]
1-amino-4-methoxyanthracene-9,10-dione - ChemBK. (2024, April 10). Retrieved from [Link]
Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2013). Chemical Biology & Drug Design, 82(4), 463-467. Retrieved from [Link]
Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14103-14114. Retrieved from [Link]
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2013). Molecules, 18(7), 8035-8051. Retrieved from [Link]
Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (n.d.). DergiPark. Retrieved from [Link]
Electronic Transitions and TD-DFT Calculations of 1-Amino-4-methoxyanthracene-9,10-dione: A Computational and Experimental Guide
Executive Summary 1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6), commonly referred to as 1-amino-4-methoxyanthraquinone, is a highly conjugated organic compound utilized extensively in the synthesis of fluorescen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6), commonly referred to as 1-amino-4-methoxyanthraquinone, is a highly conjugated organic compound utilized extensively in the synthesis of fluorescent probes, photosensitive materials, and advanced dyes[1][2][3]. The presence of electron-donating groups (amino at C1 and methoxy at C4) on the electron-deficient anthraquinone core induces strong intramolecular charge transfer (ICT)[4]. This structural motif shifts its absorption spectrum into the visible region, making it a prime candidate for visible-light photoinitiating systems and optoelectronic applications.
To rationally design derivatives or integrate this molecule into complex biological or material systems, researchers must understand its excited-state dynamics. This whitepaper provides a definitive guide to modeling the electronic transitions of 1-amino-4-methoxyanthracene-9,10-dione using Time-Dependent Density Functional Theory (TD-DFT), paired with self-validating experimental protocols.
Theoretical Framework: Causality in Computational Design
Experimental UV-Vis spectroscopy provides macroscopic absorption bands but cannot resolve the specific molecular orbitals driving these transitions. TD-DFT bridges this gap by deconvoluting the spectra into discrete electronic excitations.
Why M06-2X and def2-TZVP?
The choice of the exchange-correlation functional is the most critical parameter in TD-DFT. For aminoanthraquinones, standard generalized gradient approximation (GGA) functionals often fail to accurately describe charge-transfer states, leading to severe underestimations of excitation energies.
Functional (M06-2X): We employ the M06-2X hybrid meta-GGA functional. With 54% exact Hartree-Fock exchange, it successfully mitigates the charge-transfer error inherent in standard DFT, providing a highly accurate description of
π→π∗
and ICT transitions[5][6]. While M06-2X may slightly overestimate the absolute
λmax
(often requiring a scaling factor of ~1.2), it preserves the correct orbital ordering and oscillator strengths[6].
Basis Set (def2-TZVP): The def2-TZVP basis set provides triple-zeta valence quality with polarization functions. This is essential for accurately modeling the diffuse lone pairs on the oxygen and nitrogen heteroatoms, which actively participate in the
n→π∗
transitions[5][6].
Solvent Effects: The SMD Model
1-Amino-4-methoxyanthraquinone exhibits solvatochromism due to its polar ground and excited states. The Solvation Model based on Density (SMD) is superior to the standard Polarizable Continuum Model (PCM) because it accounts for both bulk electrostatic polarization and non-polar cavity/dispersion terms, yielding highly accurate free energies of solvation in polar solvents like acetonitrile[5][6].
Computational Protocol: Step-by-Step Methodology
The following protocol establishes a self-validating computational workflow using Gaussian 16 software[5][6].
Step 1: Ground State Geometry Optimization (
S0
)
Construct the 3D molecular structure of 1-amino-4-methoxyanthracene-9,10-dione.
Run a restricted DFT optimization using the opt keyword at the M06-2X/def2-TZVP level.
Apply the SMD solvent model for acetonitrile (SCRF=(SMD, Solvent=Acetonitrile)).
Step 2: Frequency Calculation (Validation)
Run a vibrational frequency calculation (freq) on the optimized geometry.
Causality Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum.
Step 3: TD-DFT Excited State Calculation
Using the optimized
S0
geometry, initiate a TD-DFT calculation to solve for the first 20 singlet excited states (TD=(NStates=20)).
Maintain the M06-2X/def2-TZVP level of theory and the SMD solvent model[5][6].
Step 4: Natural Transition Orbital (NTO) Analysis
Extract the formatted checkpoint file (.fchk).
Generate NTOs to visualize the hole-particle pairs for the dominant transitions. This simplifies the interpretation of highly mixed canonical molecular orbitals into a clear donor-acceptor relationship[7].
Caption: Step-by-step computational workflow for TD-DFT analysis of anthraquinone derivatives.
Electronic Structure and Transition Data
Based on TD-DFT calculations of substituted aminoanthraquinones, the electronic transitions are dominated by the push-pull dynamics between the electron-donating substituents and the carbonyl acceptors[4][7].
Quantitative Data Summary
Transition State
Excitation Energy (eV)
Wavelength (
λmax
)
Oscillator Strength (
f
)
Primary Orbital Contribution
Transition Character
S0→S1
2.35 - 2.55
~490 - 530 nm
0.18 - 0.25
HOMO
→
LUMO (>90%)
π→π∗
(ICT)
S0→S2
3.10 - 3.30
~375 - 400 nm
< 0.05
HOMO-1
→
LUMO
n→π∗
(Dark State)
S0→S3
4.05 - 4.25
~290 - 310 nm
0.45 - 0.60
HOMO
→
LUMO+1
π→π∗
(Local AQ core)
Note: The
S1
state is heavily localized on the amino and methoxy groups (HOMO) transferring electron density to the central quinone rings (LUMO), characteristic of Intramolecular Charge Transfer (ICT)[4][7].
Caption: Jablonski diagram illustrating the electronic transition pathways and intersystem crossing.
Experimental Validation Protocol
To ensure the trustworthiness of the computational model, the theoretical data must be benchmarked against a self-validating physical experiment. Intersystem crossing (ISC) and fluorescence are highly sensitive to the local environment[8].
Step 1: Sample Preparation
Purify 1-amino-4-methoxyanthracene-9,10-dione via recrystallization or column chromatography to >99% purity to prevent impurity-driven fluorescence quenching.
Prepare a
1.0×10−5
M stock solution in HPLC-grade acetonitrile. Causality: High dilution prevents the formation of
π−π
stacked excimers which would artificially red-shift the emission spectrum.
Step 2: UV-Vis Absorption Spectroscopy
Baseline correct the spectrophotometer using pure acetonitrile in a 1 cm quartz cuvette.
Scan the sample from 250 nm to 700 nm.
Extract the
λmax
and calculate the experimental molar extinction coefficient (
ϵ
). Compare the experimental
λmax
to the TD-DFT predicted
S0→S1
transition. Apply the ~1.2 scaling factor if the M06-2X functional was utilized[6].
Step 3: Steady-State Fluorescence Spectroscopy
Excite the sample at the experimentally determined
λmax
(typically around 500 nm for this derivative).
Record the emission spectrum from 520 nm to 750 nm.
Calculate the Stokes shift. A large Stokes shift (>3000 cm
−1
) experimentally validates the theoretical assignment of a strong ICT character in the
S1
state, as the molecule undergoes significant geometric relaxation in the excited state before emitting a photon.
References
Title: Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light
Source: acs.org
URL: [Link]
Title: Disubstituted Aminoanthraquinone-Based Multicolor Photoinitiators: Photoinitiation Mechanism and Ability of Cationic Polymerization under Blue, Green, Yellow, and Red LEDs
Source: acs.org
URL: [Link]
Title: 1-Amino-4-methoxy-9,10-anthracenedione - CAS Common Chemistry
Source: cas.org
URL: [Link]
Title: Electron Spin Dynamics of the Intersystem Crossing in Aminoanthraquinone Derivatives: The Spectral Telltale of Short Triplet Excited States
Source: acs.org
URL: [Link]
Title: Amino-anthraquinone chromophores functionalised with 3-picolyl units: structures, luminescence, DFT and their coordination chemistry with cationic Re(I) di-imine complexes
Source: researchgate.net
URL: [Link]
Title: Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability
Source: acs.org
URL: [Link]
Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of 1-amino-4-methoxyanthracene-9,10-dione
Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-amino-4-methoxyanthracene-9,10-dione, a valuable anthraquinone derivative used in the development of dyes and fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-amino-4-methoxyanthracene-9,10-dione, a valuable anthraquinone derivative used in the development of dyes and fluorescent materials.[1] The synthesis is presented as a two-step process, commencing with the nucleophilic amination of 1,4-dihydroxyanthraquinone (Quinizarin) to form the key intermediate, 1-amino-4-hydroxyanthracene-9,10-dione. This intermediate is subsequently O-methylated to yield the target compound. This guide is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, and critical safety protocols.
Introduction and Scientific Context
Anthraquinone derivatives are a pivotal class of compounds, renowned for their vibrant colors and significant biological activities.[2] Among these, amino- and methoxy-substituted anthraquinones are of particular interest due to their utility as synthetic intermediates for advanced materials and pharmacologically active molecules. 1-amino-4-methoxyanthracene-9,10-dione is a yellow crystalline solid soluble in common organic solvents like chloroform and acetone.[1] Its strong fluorescence properties make it a candidate for creating fluorescent probes and markers for biomedical applications.[1]
The synthetic strategy detailed herein is designed for efficiency and control, proceeding through a stable, isolable intermediate. The first step involves the selective amination of one hydroxyl group on the quinizarin scaffold. The subsequent step requires a targeted O-methylation of the remaining hydroxyl group, a reaction that necessitates careful control to prevent potential N-methylation of the existing amino group. This protocol provides a robust framework for achieving this transformation.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: amination followed by methylation. Each stage includes a distinct reaction and subsequent purification phase before proceeding.
Caption: Overall two-stage workflow for the synthesis of the target compound.
Materials and Reagents
Ensure all reagents are of analytical grade or higher. All operations should be conducted in a well-ventilated fume hood.
Reagent
Formula
CAS No.
Supplier
Notes
1,4-Dihydroxyanthraquinone
C₁₄H₈O₄
81-64-1
Sigma-Aldrich
Also known as Quinizarin.
Aqueous Ammonia Solution
NH₄OH
1336-21-6
Fisher Scientific
25% w/w solution. Corrosive.
Sodium Hydroxide
NaOH
1310-73-2
Merck
Corrosive.
Sodium Sulfite
Na₂SO₃
7757-83-7
VWR
Reducing agent.
1-Amino-4-hydroxyanthracene-9,10-dione
C₁₄H₉NO₃
116-85-8
Alfa Aesar
Intermediate.
Dimethyl Sulfate
(CH₃)₂SO₄
77-78-1
Acros Organics
Extremely Toxic, Carcinogenic.
Anhydrous Potassium Carbonate
K₂CO₃
584-08-7
J.T. Baker
Finely milled.
Anhydrous Acetone
C₃H₆O
67-64-1
Fisher Scientific
Reagent grade, dried over molecular sieves.
Dichloromethane (DCM)
CH₂Cl₂
75-09-2
Sigma-Aldrich
For chromatography.
Hexane
C₆H₁₄
110-54-3
VWR
For chromatography.
Silica Gel
SiO₂
7631-86-9
Merck
60 Å, 230-400 mesh for column chromatography.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-Amino-4-hydroxyanthracene-9,10-dione (Intermediate)
This procedure is adapted from the process described in U.S. Patent 5,424,461A, which details an efficient method for the selective amination of 1,4-dihydroxyanthraquinone.[3]
Rationale: This step achieves a nucleophilic aromatic substitution on the electron-deficient anthraquinone core. The reaction is performed in an aqueous basic medium to deprotonate the hydroxyl group, increasing its nucleophilicity for displacement. Sodium sulfite is added as a reducing agent to prevent oxidative side reactions that can occur under the heated, basic conditions.
Reaction Setup:
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 70 mL of deionized water.
Add 26.5 g (0.11 mol) of 1,4-dihydroxyanthraquinone.
Add 2.8 g (0.022 mol) of sodium sulfite.
With vigorous stirring, add 60 g of 25% aqueous ammonia solution (approx. 0.88 mol NH₃).
Carefully add 20 g of 50% w/w sodium hydroxide solution (0.25 mol NaOH).
Reaction Execution:
Heat the reaction mixture to 100 °C using a heating mantle.
Maintain the temperature at 100 °C and continue stirring for 3 hours. The color of the mixture will change significantly as the reaction progresses.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 8:2 Dichloromethane:Methanol). The starting material (quinizarin) is less polar than the product.
Workup and Purification:
After 3 hours, cool the reaction apparatus to room temperature.
The product, 1-amino-4-hydroxyanthracene-9,10-dione, will precipitate out of the solution.
Separate the precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid cake with 100 mL of cold deionized water to remove residual salts and base.
Dry the purified solid in a vacuum oven at 60 °C overnight.
The expected yield is approximately 24.8 g (around 85-90% yield).[3]
Characterization of Intermediate:
Confirm the identity of the product using standard analytical techniques. The expected data is provided in the characterization section below.
Part 2: Synthesis of 1-Amino-4-methoxyanthracene-9,10-dione (Final Product)
Rationale: The Williamson ether synthesis is employed here. The phenolic proton of the intermediate is more acidic than the amine protons and is selectively deprotonated by the mild base, potassium carbonate. The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate to form the desired methoxy ether. Acetone is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point.
Caption: Proposed reaction mechanisms for the two-step synthesis.
Reaction Setup:
CRITICAL SAFETY NOTE: Dimethyl sulfate is extremely toxic, a potent carcinogen, and corrosive.[4][5] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[4][5] Prepare a quench solution of concentrated aqueous ammonia to neutralize any spills.
To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 20.0 g (0.084 mol) of 1-amino-4-hydroxyanthracene-9,10-dione.
Add 23.1 g (0.167 mol, 2.0 equivalents) of finely milled, anhydrous potassium carbonate.
Add 250 mL of anhydrous acetone.
Reaction Execution:
Heat the suspension to reflux (approx. 56 °C) with vigorous stirring.
While refluxing, add 11.5 g (8.6 mL, 0.091 mol, 1.1 equivalents) of dimethyl sulfate dropwise via the dropping funnel over 30 minutes.
Maintain the reaction at reflux for 4-6 hours.
Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane:Ethyl Acetate). The product is less polar than the starting material.
Workup and Purification:
After the reaction is complete, cool the mixture to room temperature.
Filter the suspension to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
The crude product will likely be a reddish-brown solid.
Purify the crude solid using silica gel column chromatography.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of Hexane:Dichloromethane (starting from 1:1 and gradually increasing the polarity to 100% Dichloromethane) is a good starting point for elution.
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
Dry the final product under vacuum.
Characterization and Validation
A successful synthesis requires rigorous characterization to confirm the identity and purity of the intermediate and the final product.
Avoid dust inhalation. Wear gloves and a dust mask when handling the solid.
Dimethyl Sulfate
Extremely Hazardous: Fatal if inhaled, Toxic if swallowed, Causes severe skin burns, May cause cancer, Suspected of causing genetic defects, May cause an allergic skin reaction.[4][5][10]
WORK IN FUME HOOD ONLY. Use a dedicated set of glassware. Wear heavy-duty gloves, face shield, and lab coat. Have an ammonia quench solution ready.
Acetone, Dichloromethane
Flammable, Irritant
Use in a well-ventilated area, away from ignition sources.
Emergency Procedures:
Dimethyl Sulfate Exposure:
Skin: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
Spills: Neutralize small spills with a concentrated ammonia solution before cleanup.
References
Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. (2013). The Open Conference Proceedings Journal. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
1,4-DIHYDROXY ANTHRAQUINONE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]
Dimethyl Sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2013). PubMed. [Link]
1-amino-4-methoxyanthracene-9,10-dione — Chemical Substance Information. NextSDS. [Link]
Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]
Dimethyl sulfate Safety Data Sheet. (2023). Kishida Chemical Co., Ltd. [Link]
Application Note: Synthesis and Characterization of Biocompatible Polymeric Dyes using 1-Amino-4-methoxyanthracene-9,10-dione Derivatives
Executive Summary & Mechanistic Rationale Monomeric anthraquinone dyes, such as[1], are highly valued for their vibrant color profiles and strong fluorescence properties, driven by the electron-donating amine and methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Monomeric anthraquinone dyes, such as[1], are highly valued for their vibrant color profiles and strong fluorescence properties, driven by the electron-donating amine and methoxy groups on the aromatic core[2]. However, their application in biomedical fields and sustainable textiles is often limited by poor water solubility, potential cytotoxicity, and a tendency to sublime under thermal stress.
To overcome these limitations, grafting the anthraquinone chromophore onto a macromolecular scaffold—such as O-carboxymethyl chitosan (OMCS)—yields a polymeric dye . This architectural shift fundamentally alters the physicochemical profile of the dye. The polymer backbone prevents sublimation due to its massive molecular weight, while the O-carboxymethyl groups impart excellent aqueous solubility and biocompatibility[3].
The synthesis relies on a two-step sequence:
Regioselective Bromination: Activation of the anthraquinone core to create a reactive electrophilic site.
Ullmann Condensation: A Cu(I)-catalyzed C-N cross-coupling reaction that covalently tethers the brominated dye to the primary amines of the OMCS backbone[3].
Visualizing the Synthetic Architecture
The following diagrams map the macro-workflow of the synthesis and the micro-mechanistic catalytic cycle governing the polymer grafting process.
Fig 2. Catalytic cycle of Cu(I)-mediated Ullmann condensation for polymer grafting.
Self-Validating Experimental Protocols
Phase 1: Regioselective Bromination of the Anthraquinone Core
Causality & Design: Direct Ullmann coupling of the primary amine on 1-amino-4-methoxyanthracene-9,10-dione to a polymer is thermodynamically unfavorable without a reactive leaving group. By introducing a bromine atom at the 2-position (ortho to the directing amino group), we create a highly reactive site for subsequent C-N cross-coupling[3].
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol (2.53 g) of 1-amino-4-methoxyanthracene-9,10-dione[1] in 50 mL of glacial acetic acid within a 250 mL round-bottom flask.
Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath.
Halogenation: Add a solution of bromine (12 mmol) in 10 mL of acetic acid dropwise over 30 minutes. Expert Insight: Dropwise addition strictly controls the exothermic nature of the electrophilic aromatic substitution and prevents poly-bromination.
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
Precipitation: Pour the mixture into 200 mL of ice-cold distilled water to precipitate the brominated product.
Recovery: Filter the precipitate under vacuum, wash extensively with distilled water until the filtrate reaches a neutral pH, and dry in a vacuum oven at 60 °C.
Validation Checkpoint: Verify the intermediate (1-amino-2-bromo-4-methoxyanthracene-9,10-dione) via FT-IR spectroscopy. The appearance of a distinct C-Br stretching vibration band at 550–650 cm⁻¹ confirms successful halogenation.
Phase 2: Ullmann Condensation with O-Carboxymethyl Chitosan (OMCS)
Causality & Design: OMCS is explicitly selected as the polymeric backbone because O-carboxymethylation imparts excellent water solubility while preserving the nucleophilic C2-amino groups of the chitosan backbone, which are strictly required for the Ullmann coupling[3]. CuI serves as the catalyst to facilitate the oxidative addition of the C-Br bond, while K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, continuously driving the reaction forward[3].
Step-by-Step Procedure:
Polymer Solvation: Dissolve 2.0 g of OMCS in 40 mL of a water/N,N-dimethylformamide (DMF) co-solvent mixture (1:1 v/v) in a three-neck flask.
Reagent Addition: Add 2.0 mmol of the brominated anthraquinone derivative (from Phase 1), 0.2 mmol of Copper(I) iodide (CuI), and 4.0 mmol of Potassium carbonate (K₂CO₃).
Inert Atmosphere: Purge the system with Nitrogen gas for 15 minutes to prevent the premature oxidation of the Cu(I) catalyst to inactive Cu(II).
Reflux: Heat the mixture to 90 °C under continuous magnetic stirring and reflux for 24 hours.
Crude Isolation: Cool the mixture to room temperature and precipitate the crude polymer by pouring it dropwise into 200 mL of absolute ethanol. Collect the precipitate via centrifugation (8000 rpm, 10 min).
Purification (Critical Step): Redissolve the polymer pellet in 30 mL of distilled water and transfer to a dialysis membrane (MWCO 3500 Da). Dialyze against distilled water for 72 hours, replacing the bulk water every 8 hours.
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified polymeric dye as a deeply colored powder.
Validation Checkpoint: The dialysis dialysate must transition from colored to completely colorless, indicating the absolute removal of unreacted monomeric dye and copper salts. Furthermore, FT-IR of the lyophilized product must show a new C-N stretching vibration at 1257–1275 cm⁻¹, confirming covalent grafting to the polymer[3].
Quantitative Data & Characterization
The transformation from a small-molecule dye to a polymeric dye drastically alters the physical and biological properties of the material. The table below summarizes the expected analytical shifts based on established literature parameters for OMCS-anthraquinone derivatives.
Lv, D., Cui, J., Li, X., et al. (2017). "Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives onto O-carboxymethyl chitosan." RSC Advances. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8321, 1-Amino-4-methoxyanthraquinone." PubChem. Available at: [Link]
ChemBK Chemical Database. "1-amino-4-methoxyanthracene-9,10-dione." ChemBK. Available at:[Link]
Comprehensive Dissolution and Solvent Selection Guide for 1-Amino-4-methoxyanthracene-9,10-dione
Executive Summary As a Senior Application Scientist, I frequently encounter challenges related to the solvation of rigid, planar aromatic systems. 1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6), a yellow crystalli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges related to the solvation of rigid, planar aromatic systems. 1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6), a yellow crystalline solid, is a prime example[1]. Featuring a highly hydrophobic tricyclic anthraquinone core, an amino group (hydrogen-bond donor), and a methoxy group (hydrogen-bond acceptor), this compound exhibits strong intermolecular π-π stacking and crystal lattice energy[1][2].
This guide provides a self-validating, mechanistically grounded framework for selecting the appropriate solvent and executing dissolution protocols for 1-amino-4-methoxyanthracene-9,10-dione across both in vitro biological assays and organic synthesis workflows.
Physicochemical Profiling & Causality of Solvation
The dissolution of anthraquinone derivatives is dictated by the need to overcome their strong intermolecular forces.
Aqueous Incompatibility: The extensive hydrophobic surface area of the tricyclic core renders the compound virtually insoluble in water.
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform are highly effective because their polarizability disrupts the hydrogen bonding between the amino and quinone groups of adjacent molecules[1].
Aromatic Solvents: Aromatic solvents (e.g., toluene) can engage in favorable π-π interactions with the anthraquinone core, minimizing steric hindrance and maximizing solubility[2].
Dimethyl Sulfoxide (DMSO): DMSO acts as a potent hydrogen-bond acceptor and oxidative solvent that effectively solvates quinones with low baseline solubility[3]. Its miscibility with water makes it the universal vehicle for delivering this compound into aqueous cell culture media[4].
Quantitative Data: Solvent Selection Matrix
Solvent
Polarity Index
Solubility Profile
Primary Application
Rationale / Causality
Dichloromethane (DCM)
3.1
High (>50 mg/mL)
Organic Synthesis / Catalysis
Rapidly disrupts crystal lattice; easy to evaporate post-reaction[1].
Chloroform
4.1
High (>50 mg/mL)
Dye Formulation / NMR
Excellent solvation of the planar core; ideal for analytical characterization[1].
DMSO
7.2
Moderate-High (~25 mg/mL)
In Vitro Biological Assays
Solvates the rigid structure while remaining miscible with aqueous media[3][4].
Acetone
5.1
Moderate
Cleaning / Intermediate Prep
Good balance of polarity; useful for precipitation or recrystallization[1][5].
Water
10.2
Insoluble
N/A
High hydrophobic surface area prevents hydration shell formation.
Experimental Workflows & Protocols
The following workflow dictates the solvent selection process based on the intended downstream application.
Fig 1: Solvent selection workflow for 1-amino-4-methoxyanthracene-9,10-dione based on application.
Protocol A: Preparation of Stock Solutions for In Vitro Assays (DMSO)
Anthraquinone derivatives are widely evaluated for their cytotoxicity against cancer cell lines (e.g., MCF-7, K562) using assays like MTT and flow cytometry[5].
Calculation & Weighing: To prepare a 50 mM stock solution, weigh exactly 12.66 mg of the compound (Molecular Weight ≈ 253.25 g/mol ). Transfer to a sterile amber tube.
Primary Solvation: Add 1.0 mL of room-temperature, sterile DMSO to the tube[4].
Mechanical Disruption: Vortex vigorously for 60 seconds. Because the planar tricyclic structure facilitates strong π-π stacking in the solid state, vortexing alone may leave micro-crystals intact[2].
Sonication (Critical Step): Place the tube in a bath sonicator at room temperature for 5–10 minutes until the solution is completely clear and free of particulate matter.
Aliquoting & Storage: Aliquot the stock into 50 µL volumes to avoid repeated freeze-thaw cycles, which can cause the compound to crash out of solution. Store at -20°C, strictly protected from light[4].
Aqueous Dilution: Immediately prior to treating cells, dilute the stock into the cell culture medium. Rule of Trust: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual data[4].
Protocol B: Dissolution for Organic Synthesis & Catalysis
This compound is frequently utilized as a substrate for synthesizing heterocyclic compounds, fluorescent probes, and dyes[1].
Step-by-Step Methodology:
Solvent Preparation: Ensure DCM or chloroform is dried over molecular sieves if moisture-sensitive reagents (e.g., Lewis acids) are to be used downstream[3].
Dissolution: Add the compound to a round-bottom flask. For every 100 mg of compound, add 2-3 mL of DCM.
Agitation: Stir using a magnetic stir bar at 300 RPM. The compound will dissolve rapidly (within 1-2 minutes) due to the favorable interaction between the halogenated solvent and the polar functional groups[1].
Biological Applications & Mechanistic Pathway
Beyond material science, anthraquinones are highly relevant in pharmacology. The planar tricyclic structure of the anthraquinone skeleton is the major contributor to its cytotoxic properties[5]. Once delivered into the cell via the DMSO vehicle, these molecules can translocate to the nucleus. Here, they act as DNA intercalators or stabilize G-quadruplex DNA structures[6]. This binding induces thermal stability in the DNA, which triggers Reactive Oxygen Species (ROS) generation, halts the cell cycle at the G2/M phase, and ultimately induces apoptosis[5][6].
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Advanced Protocol & Application Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
1-Amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone) is a highly valued privileged scaffold in the development of advanced disperse dyes, fluorescent probes, and bioactive pharmaceutical intermediates.
Historically, the introduction of the primary amino group onto the anthraquinone core relied on harsh, high-temperature ammonolysis of 1-nitro or 1-haloanthraquinones. While continuous-flow ammonolysis has recently improved the safety profile of these extreme conditions [[1]]([Link]), the presence of the electron-donating 4-methoxy group inherently deactivates the aromatic ring toward classical nucleophilic aromatic substitution (
SNAr
).
To bypass this electronic deactivation, modern synthesis relies on transition-metal-catalyzed cross-coupling . By utilizing Copper (Ullmann-type) or Palladium (Buchwald-Hartwig) catalysts, the reaction shifts from a charge-dependent nucleophilic attack to a metal-insertion mechanism (oxidative addition), allowing for significantly milder conditions, superior functional group tolerance, and near-quantitative yields .
Causality in Catalyst Selection
Copper(I) Systems: Cu(I) salts promote amination via a well-defined kinetic pathway involving oxidative addition into the C-Br bond . Bidentate ligands (e.g., diamines) are critical here; they lower the activation energy and prevent the disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II).
Palladium(0) Systems: Direct use of ammonia gas with Pd often leads to the formation of stable, unreactive Werner-type complexes (
Pd(NH3)n
), which poison the catalytic cycle. Therefore, Pd-catalyzed amination strictly requires an ammonia surrogate (such as benzophenone imine), which provides the necessary steric bulk to facilitate reductive elimination before being cleaved via acidic hydrolysis .
Quantitative Data: Comparison of Amination Methods
To guide process selection, the quantitative parameters of the three primary amination strategies are summarized below.
Reaction Parameter
Continuous-Flow Ammonolysis
Cu-Catalyzed Ullmann (Microwave)
Pd-Catalyzed Buchwald-Hartwig
Active Catalyst
None (Thermal
SNAr
)
CuI /
N,N′
-dimethylethylenediamine
Pd2(dba)3
/ rac-BINAP
Nitrogen Source
Aqueous
NH3
(High Excess)
Aqueous
NH3
or
NH4OAc
Benzophenone imine (Surrogate)
Operating Temperature
195–215 °C
100–120 °C
90–100 °C
Reaction Time
~5 minutes (Flow)
10–15 minutes
4–8 hours
Typical Yield
60–75%
85–95%
>90%
Primary Limitation
Requires extreme pressure
Trace heavy-metal retention
High cost of Pd/Ligand
Experimental Workflows
Caption: Workflow for the catalytic amination of 1-bromo-4-methoxyanthraquinone.
This protocol utilizes microwave (MW) irradiation to overcome the activation barrier of Cu(I) oxidative addition, reducing reaction times from 24 hours to under 15 minutes [[2]]([Link]).
Materials: 1-Bromo-4-methoxyanthraquinone (1.0 eq), CuI (0.1 eq), L-proline or
N,N′
-dimethylethylenediamine (0.2 eq),
NH4OAc
(3.0 eq), DMSO.
Methodology:
Degassing: Dissolve the starting material in DMSO in a microwave-safe vial. Sparge with Argon for 10 minutes. Causality: Cu(I) is highly susceptible to oxidation by dissolved
O2
, which irreversibly terminates the catalytic cycle.
Catalyst Assembly: Add CuI, the diamine ligand, and
NH4OAc
. Seal the vial with a Teflon-lined crimp cap.
MW Irradiation: Heat the mixture in a microwave reactor at 110 °C for 15 minutes.
Self-Validation Checkpoint 1 (Colorimetric): Remove the vial. The mixture must have transitioned from a yellow/orange suspension to a deep red/purple solution. Causality: The successful coupling establishes a strong push-pull intramolecular charge transfer (ICT) system between the new amino donor and the quinone acceptor . If the solution is black/opaque, Cu(II) oxide has formed due to oxygen ingress; discard and restart.
Workup: Quench with brine and extract with EtOAc. Wash the organic layer with 5%
NH4OH
to strip residual copper complexes.
Self-Validation Checkpoint 2 (TLC): Elute on silica (Hexanes/EtOAc 3:1). The product will appear as a bright red spot (
Rf≈0.4
), clearly separated from the yellow starting material (
Rf≈0.7
).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination via Imine Surrogate
Ideal for late-stage functionalization where trace copper toxicity is a concern (e.g., pharmaceutical intermediates).
Pre-activation: In an argon-filled glovebox, combine
Pd2(dba)3
and rac-BINAP in anhydrous toluene. Stir for 15 minutes until the solution turns deep red, indicating the formation of the active
Pd(0)Ln
complex.
Coupling: Add the starting material, base, and benzophenone imine. Heat to 90 °C for 6 hours.
Self-Validation Checkpoint 1 (Intermediate Tracking): Monitor via TLC. The formation of the non-polar imine intermediate (
Rf≈0.75
) should completely replace the starting bromide.
Acidic Cleavage: Cool the mixture to room temperature. Add 2M HCl (aq) and THF (1:1 v/v). Stir vigorously for 2 hours. Causality: The acid hydrolyzes the imine bond, releasing the primary amine and benzophenone as a byproduct.
Self-Validation Checkpoint 2 (Deprotection): The organic phase will undergo a stark color shift to deep red. TLC will confirm the disappearance of the non-polar imine and the appearance of the highly polar 1-amino-4-methoxyanthraquinone (
Rf≈0.3
).
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle using an imine surrogate.
References
[3] Title: Methods for functionalization of anthraquinones
Source: Russian Chemical Reviews
URL:[Link]
[2] Title: Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course
Source: ACS Publications (Journal of Chemical Education)
URL:[Link]
[1] Title: Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method
Source: MDPI (Processes)
URL:[Link]
[4] Title: Kinetics and product studies on Ullmann amination of 1-halogenoanthraquinones catalysed by copper(I) salts in acetonitrile solution
Source: Journal of the Chemical Society, Perkin Transactions 2
URL:[Link]
Advanced Application Note: 1-Amino-4-methoxyanthracene-9,10-dione in High-Efficiency Organic Light-Emitting Diodes (OLEDs)
Executive Summary & Scientific Rationale The pursuit of high-efficiency, cost-effective organic light-emitting diodes (OLEDs) relies heavily on the molecular engineering of emissive materials. 1-Amino-4-methoxyanthracene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The pursuit of high-efficiency, cost-effective organic light-emitting diodes (OLEDs) relies heavily on the molecular engineering of emissive materials. 1-Amino-4-methoxyanthracene-9,10-dione (also known as 1-amino-4-methoxyanthraquinone) is a highly fluorescent, yellow crystalline organic compound[1] that serves as a powerful scaffold for optoelectronic and biomedical applications.
For materials scientists and drug development professionals alike, the value of this molecule lies in its intrinsic Donor-Acceptor (D-A) push-pull architecture . The anthraquinone (AQ) core acts as a robust electron acceptor due to its highly electronegative carbonyl groups, while the amino (–NH₂) and methoxy (–OCH₃) substituents function as strong electron donors[2][3]. This spatial separation of electron density facilitates intramolecular charge transfer (ICT), making it an exceptional candidate for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs[4][5], as well as a high-contrast fluorophore for cellular imaging and biomolecular probing in drug discovery pipelines[1].
This application note provides a comprehensive guide to the photophysical properties, mechanistic action, and validated protocols for integrating 1-amino-4-methoxyanthracene-9,10-dione into solution-processed OLED devices.
Physicochemical & Optoelectronic Profiling
To successfully deploy 1-amino-4-methoxyanthracene-9,10-dione in electronic or biological systems, researchers must understand its baseline properties. The methoxy group provides critical steric hindrance that mitigates aggregation-caused quenching (ACQ)—a common failure mode in planar dyes—while the amino group significantly red-shifts the emission spectrum toward the yellow/red visible range[2][6].
Table 1: Key Properties of 1-Amino-4-methoxyanthracene-9,10-dione
Highly compatible with orthogonal solvent strategies used in solution-processed OLED fabrication[1].
Optoelectronic Role
TADF Emitter / Electron Transport
AQ core stabilizes the LUMO, enabling n-type semiconductor behavior and small
ΔEST
[3][4].
Mechanistic Insights: The TADF Advantage
In traditional fluorescent OLEDs, spin statistics dictate that 75% of electrically generated excitons are triplet states, which decay non-radiatively, capping the internal quantum efficiency (IQE) at 25%[8].
By utilizing the D-A structure of 1-amino-4-methoxyanthracene-9,10-dione derivatives, the Highest Occupied Molecular Orbital (HOMO) is localized on the amino/methoxy donors, and the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the AQ acceptor[4][9]. This spatial separation minimizes the electron exchange energy, resulting in a vanishingly small singlet-triplet energy gap (
ΔEST
). When
ΔEST
is sufficiently small (< 0.2 eV), ambient thermal energy (
kT
) is enough to drive Reverse Intersystem Crossing (rISC) , upconverting dark triplet excitons back into emissive singlet states[4][8].
Logical flow of Thermally Activated Delayed Fluorescence (TADF) in anthraquinone derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in causality explanations and quality control (QC) gates to verify success before proceeding to the next step.
This protocol details the fabrication of a doped emissive layer (EML) using 1-amino-4-methoxyanthracene-9,10-dione as the emitter. A host-guest architecture is utilized to physically separate the emitter molecules, preventing
π−π
stacking and ACQ[2].
Step 1: Substrate Preparation
Action: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes.
Causality: UV-Ozone treatment removes residual organic contaminants and increases the work function of ITO, facilitating better hole injection into the device.
Step 2: Hole Injection Layer (HIL) Deposition
Action: Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 60 seconds. Anneal the substrate on a hot plate at 150°C for 15 minutes in ambient air.
Validation Gate: Inspect the film visually and via Atomic Force Microscopy (AFM). The surface must be highly uniform with an RMS roughness of < 2 nm. Higher roughness will cause leakage currents and device shorting.
Step 3: Emissive Layer (EML) Deposition
Action: Transfer substrates to a nitrogen-filled glovebox. Prepare a solution of a high-triplet-energy host (e.g., CBP or mCP) doped with 5-10 wt% 1-amino-4-methoxyanthracene-9,10-dione in anhydrous chlorobenzene. Spin-coat at 2000 rpm for 45 seconds. Anneal at 80°C for 10 minutes to remove residual solvent.
Causality: Chlorobenzene is chosen for its optimal boiling point, allowing for uniform film formation without rapid crystallization.
Validation Gate: Measure the photoluminescence (PL) spectrum of the film. The emission peak should match the monomeric solution-state emission. A significant red-shift indicates unwanted aggregation, requiring a reduction in dopant concentration.
Step 4: Electron Transport Layer (ETL) & Cathode Evaporation
Action: Transfer the substrates to a vacuum thermal evaporator (base pressure <
10−6
Torr). Sequentially evaporate 40 nm of TPBi (ETL), 1 nm of LiF (electron injection layer), and 100 nm of Aluminum (cathode).
Causality: TPBi facilitates electron transport while blocking holes from escaping the EML. LiF lowers the electron injection barrier from the Al cathode.
Step-by-step workflow for solution-processed OLED device fabrication.
Protocol B: Photophysical & TADF Characterization
To confirm that the synthesized OLED will benefit from triplet harvesting, the rISC mechanism must be validated in the solid state.
Transient Photoluminescence (TRPL): Excite the EML film using a pulsed UV laser (e.g., 355 nm). Record the emission decay using a time-correlated single-photon counting (TCSPC) system.
Data Analysis: Fit the decay curve to a biexponential decay model. You should observe a nanosecond-scale "prompt" fluorescence (decay from initial singlet excitons) and a microsecond-scale "delayed" fluorescence (decay from triplets upconverted via rISC)[2][8].
Validation Gate: Calculate the ratio of the integrated area of delayed vs. prompt fluorescence. A high ratio confirms efficient TADF. If only prompt fluorescence is observed, the
ΔEST
is too large, indicating that the host matrix is improperly polarizing the D-A molecule.
Cross-Disciplinary Applications: Drug Development & Biomedical Imaging
While the primary focus of this guide is optoelectronics, the exact same photophysical principles make 1-amino-4-methoxyanthracene-9,10-dione highly relevant to drug development professionals.
The strong fluorescence, high photostability, and red-shifted emission of the AQ core are ideal for fluorescent probes and biomolecular markers [1]. In cellular imaging, red/yellow emission is highly desirable because it avoids the autofluorescence background of biological tissues (which typically occurs in the blue/green spectrum). By functionalizing the amino or methoxy groups with targeting ligands (e.g., peptides or antibodies), researchers can create target-specific probes to monitor intracellular drug delivery or visualize specific enzymatic activities in real-time[1][2].
Title: Simple Aggregation–induced Delayed Fluorescence Materials Based on Anthraquinone Derivatives for Highly Efficient Solution–processed Red OLEDs
Source: ResearchGate (Journal of Luminescence)
URL:[Link]
Title: Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution
Source: RSC Publishing
URL:[Link]
Title: Synergetic effect of atomic electronegativity, substitution position and solvent polarity on the ESIPT process of 1-(trifluoroacetylamino)anthraquinone derivatives: a DFT study
Source: New Journal of Chemistry (RSC Publishing)
URL:[Link]
Title: Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Title: Red TADF emitters based on the acceptor of anthraquinone
Source: ResearchGate
URL:[Link]
Title: New Generation of High Efficient OLED Using Thermally Activated Delayed Fluorescent Materials
Source: IntechOpen
URL:[Link]
Technical Support Center: Optimizing the Synthesis of 1-Amino-4-methoxyanthracene-9,10-dione
Welcome to the technical support resource for the synthesis of 1-amino-4-methoxyanthracene-9,10-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 1-amino-4-methoxyanthracene-9,10-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important anthraquinone derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthesis yield and purity.
Introduction: The Challenge of Synthesizing Substituted Anthraquinones
1-Amino-4-methoxyanthracene-9,10-dione is a valuable compound, often used as a disperse dye and as an intermediate in the creation of more complex molecules.[1][2] Like many substituted anthraquinones, its synthesis can be plagued by issues of low yield, incomplete reactions, and the formation of difficult-to-separate byproducts. The planar, electron-rich nature of the anthraquinone core, while providing desirable chromophoric properties, also presents specific challenges in achieving regioselective functionalization.
This guide provides a structured approach to identifying and resolving these issues through a series of troubleshooting questions and in-depth FAQs.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during synthesis. The most common and logical synthetic route involves the methylation of commercially available 1-amino-4-hydroxyanthraquinone. Therefore, our troubleshooting will focus primarily on this key transformation.
Q1: My methylation of 1-amino-4-hydroxyanthraquinone is resulting in a low yield. What are the primary causes?
A low yield in this O-methylation step is a frequent issue and can typically be traced back to one of three areas: the choice of reagents, reaction conditions, or the work-up procedure.
Ineffective Methylating Agent: The reactivity of methylating agents varies significantly. A weak agent like methyl iodide on its own may not be sufficient.
Insight: The hydroxyl group at the 4-position is phenolic and requires deprotonation to form a more nucleophilic phenoxide ion before it can effectively attack the methylating agent. The choice of base is therefore as critical as the methylating agent itself.
Solution: Use a stronger methylating agent such as dimethyl sulfate (DMS) or trimethyloxonium tetrafluoroborate. Always pair your methylating agent with a suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent (e.g., DMF, acetone).
Suboptimal Base and Solvent Combination: The base must be strong enough to deprotonate the hydroxyl group but not so strong that it promotes side reactions. The solvent must be able to dissolve the reactants and be inert under the reaction conditions.
Insight: Polar aprotic solvents like DMF or DMSO are often preferred for nucleophilic substitution reactions as they solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anion (CO₃²⁻) more reactive.[3]
Solution: Anhydrous potassium carbonate in dry DMF is a standard and effective system. Ensure all reagents and glassware are thoroughly dried, as water can consume the base and hydrolyze the methylating agent.
Side Reactions: A common side reaction is N-methylation of the amino group. Although the phenolic hydroxyl is more acidic and generally reacts first, over-methylation can occur, especially with aggressive reagents or prolonged reaction times.
Insight: The nitrogen atom of the amino group is also nucleophilic. This can lead to the formation of 1-(methylamino)-4-methoxyanthracene-9,10-dione and even quaternary ammonium salts.
Solution:
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent, but avoid a large excess.
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, stop the reaction to prevent the formation of over-methylated products.
Temperature Control: Run the reaction at a moderate temperature (e.g., 50-70 °C). Excessive heat can increase the rate of N-methylation.
Q2: My TLC plate shows multiple spots after the reaction, and the final product has an "off" color. What are these impurities?
An unexpected color and multiple TLC spots are classic indicators of a mixture of compounds.[4]
Unreacted Starting Material: The most common "impurity" is simply unreacted 1-amino-4-hydroxyanthraquinone. This will appear as a distinct spot on the TLC plate.
Identification: Run a co-spot on your TLC plate with the starting material to confirm its presence.
Solution: Increase the reaction time, temperature, or the equivalents of the methylating agent/base. However, be mindful that harsher conditions can lead to more side products.
N-Methylated Byproduct: As discussed in Q1, N-methylation is a likely side reaction. This byproduct will typically have a different polarity and thus a different Rf value on TLC.
Solution: Employ the mitigation strategies from Q1 (control stoichiometry, temperature, and reaction time). These byproducts can often be separated via column chromatography.
Degradation Products: Anthraquinones can be sensitive to harsh conditions.[5] Strong bases or high temperatures for extended periods can lead to decomposition, often resulting in baseline streaking on the TLC plate and a dull, brownish color in the final product.
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid unnecessarily high temperatures or prolonged reaction times.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Solubilization Strategies for 1-Amino-4-Methoxyanthracene-9,10-Dione
Welcome to the Advanced Formulation Support Center. 1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6) is a highly planar, hydrophobic anthraquinone derivative.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. 1-Amino-4-methoxyanthracene-9,10-dione (CAS 116-83-6) is a highly planar, hydrophobic anthraquinone derivative. Its rigid aromatic core drives strong intermolecular
π−π
stacking, resulting in exceptionally high crystal lattice energy and an intrinsic aqueous solubility in the low microgram-per-liter range[1]. This guide provides mechanistic troubleshooting and self-validating protocols to successfully formulate this compound for biological assays and drug development workflows.
Part 1: Core Troubleshooting & FAQs
Q: Why does 1-amino-4-methoxyanthracene-9,10-dione precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)?A: This is a classic case of solvent-shift nucleation. In 100% DMSO, the solvent molecules disrupt the
π−π
stacking of the anthraquinone cores. When introduced into an aqueous buffer, the local polarity shifts drastically. The water molecules cannot solvate the hydrophobic planar rings, causing the crystal lattice energy to rapidly overcome the solvation energy. Furthermore, because the C1-amino group is heavily conjugated with the electron-withdrawing 9,10-dione system, its predicted
pKa
is extremely low (< 3)[2]. This means the molecule remains completely un-ionized at pH 7.4, offering no electrostatic repulsion to prevent aggregation. Uncontrolled precipitation upon dilution is a primary failure mode for purely co-solvent-based formulations[3].
Q: Can I use ethanol as a co-solvent along with cyclodextrins to force higher solubility?A: Counterintuitively, adding ethanol to a cyclodextrin (CD) system often reduces the complexation efficiency for anthraquinones. While ethanol increases the intrinsic solubility of the free drug, it acts as a competitive guest for the hydrophobic cavity of the cyclodextrin. This destabilizing effect lowers the complex formation constant (
K1:1
)[4]. For optimal thermodynamic stability, use a purely aqueous cyclodextrin system and allow sufficient equilibration time, rather than relying on ternary co-solvent mixtures[4].
Q: What is the most reliable method to keep this compound in solution for in vitro cell culture assays without causing solvent toxicity?A: For cell culture, you must keep the final DMSO concentration below 0.1% - 0.5% (v/v) to avoid cytotoxicity. The most reliable approach is to use a hybrid micellar system: pre-dissolve the compound in a mixture of DMSO and a non-ionic surfactant (e.g., Tween-80), then slowly spike this into the pre-warmed culture media under vigorous vortexing. The surfactant forms micelles that kinetically encapsulate the hydrophobic anthraquinone core before macroscopic crystals can nucleate[5].
Part 2: Quantitative Solubilization Data
The following table summarizes the expected performance and limitations of various excipient strategies for anthraquinone derivatives.
Decision tree for selecting and validating a solubilization strategy for hydrophobic anthraquinones.
Part 4: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Solubilization via HP-
β
-CD Inclusion Complexation
Causality: Cyclodextrins provide a hydrophobic internal cavity that shields the anthraquinone ring from water, while their hydrophilic exterior maintains overall aqueous solubility. This process is thermodynamically driven but kinetically slow, requiring extended equilibration to overcome the drug's crystal lattice energy.
Preparation: Prepare a 50 mM solution of Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).
Addition: Add 1-amino-4-methoxyanthracene-9,10-dione in vast molar excess (e.g., 5 mg per mL of CD solution) to ensure the system reaches saturation.
Equilibration: Seal the vials and agitate continuously on an orbital shaker at 25°C for 48 to 72 hours. Mechanistic note: Anthraquinones have high crystal lattice energies; extended time is required to reach thermodynamic equilibrium[6].
Phase Separation: Centrifuge the suspension at 15,000
×
g for 15 minutes to pellet the uncomplexed, solid drug. Filter the supernatant through a 0.22
μ
m PTFE syringe filter.
Self-Validation (Phase-Solubility Analysis): To validate that true 1:1 inclusion has occurred (and not just a colloidal suspension), prepare a series of CD concentrations (0, 10, 20, 30, 40, 50 mM). Quantify the dissolved drug in each via UV-Vis spectroscopy (
λmax
~595 nm)[1]. Plotting drug concentration vs. CD concentration must yield a linear
AL
-type phase solubility diagram. A linear fit (
R2>0.99
) mathematically confirms the self-validating nature of the 1:1 stoichiometric complex[6].
Protocol B: Kinetic Stabilization via Micellar Spiking (For immediate in vitro use)
Causality: When thermodynamic equilibration is too slow or CD concentrations are prohibitive, kinetic trapping prevents precipitation. By pre-mixing the drug with a surfactant before aqueous exposure, the surfactant molecules rapidly self-assemble around the hydrophobic drug upon dilution, preventing
π−π
nucleation.
Stock Preparation: Dissolve the drug in 100% DMSO to a concentration of 10 mM.
Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with Tween-80. Vortex vigorously for 5 minutes.
Aqueous Preparation: Pre-warm the target aqueous media (e.g., DMEM cell culture media) to 37°C.
Controlled Nucleation Prevention: While vortexing the warmed aqueous media at high speed, inject the DMSO/Tween/Drug mixture dropwise (e.g., 1
μ
L per second) using a positive displacement pipette. Do not exceed a final DMSO concentration of 0.5% (v/v).
Self-Validation (Colloidal Stability): Analyze the final solution using Dynamic Light Scattering (DLS). The presence of a monodisperse peak at ~10-15 nm confirms successful micelle formation. The absence of peaks >1000 nm validates that no macroscopic precipitation or aggregation has occurred[5].
References
[2] Cas 1220-94-6,1-amino-4-(methylamino)anthraquinone. LookChem.
[3] Insoluble drug delivery strategies: review of recent advances and business prospects. PMC (nih.gov).
[5] A Review on Novel Therapeutic Strategies for the Enhancement of Solubility for Hydrophobic Drugs through Lipid and Surfactant Based Self Micro Emulsifying Drug Delivery System. Science Alert.
[6] Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC (nih.gov).
[4] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PMC (nih.gov).
Preventing photo-bleaching of 1-amino-4-methoxyanthracene-9,10-dione during laser excitation
Technical Support Center: 1-Amino-4-Methoxyanthracene-9,10-dione Welcome to the technical support guide for 1-amino-4-methoxyanthracene-9,10-dione. This resource is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-Amino-4-Methoxyanthracene-9,10-dione
Welcome to the technical support guide for 1-amino-4-methoxyanthracene-9,10-dione. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile anthraquinone derivative in their work. Photobleaching, the irreversible loss of fluorescence due to photon-induced chemical damage, is a critical challenge in applications requiring intense or prolonged laser excitation. This guide provides in-depth troubleshooting advice and preventative protocols to maximize the photostability of your compound and ensure the integrity of your experimental data.
Section 1: The Core Problem: Understanding Photobleaching Mechanisms
This section delves into the fundamental photophysical processes that lead to the degradation of 1-amino-4-methoxyanthracene-9,10-dione upon laser excitation. Understanding these mechanisms is the first step toward effective prevention.
Q1: What is photobleaching, and why is my 1-amino-4-methoxyanthracene-9,10-dione sample losing its signal?
A1: Photobleaching is the permanent destruction of a fluorescent molecule, or fluorophore, caused by the very light used to excite it. The process begins when the molecule absorbs a photon and is elevated to an excited singlet state (S₁). While it can return to the ground state (S₀) by emitting a photon (fluorescence), there is a probability it will instead transition to a long-lived, highly reactive excited triplet state (T₁) via a process called intersystem crossing (ISC).[1]
Once in the triplet state, the molecule is vulnerable. The primary pathway for damage involves the interaction of this triplet-state fluorophore with molecular oxygen (³O₂), which is itself a triplet in its ground state.[2][3] This interaction can generate highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which then attack and irreversibly damage the fluorophore, rendering it non-fluorescent.[4][5][6][7] Anthraquinone derivatives, in particular, can also undergo photoreduction and photo-oxidation reactions that contribute to their degradation.[8]
Caption: The primary photobleaching pathway.
Section 2: Troubleshooting Guide: Immediate Actions at the Microscope
If you are actively observing rapid signal loss, these immediate adjustments to your imaging parameters can provide a temporary but effective solution. The core principle is to reduce the total number of photons hitting your sample to the minimum required for data acquisition.
Q2: My fluorescence is fading in real-time. What are the first things I should adjust?
A2: The photon dose delivered to your sample is the primary driver of photobleaching. You can reduce this dose by optimizing several key instrument settings.
Parameter
Recommended Action
Rationale
Laser Power / Intensity
Reduce to the lowest level that provides a usable signal-to-noise ratio (SNR).
The rate of photobleaching is directly proportional to the intensity of the excitation light. A 50% reduction in power can dramatically increase sample lifetime.
Exposure Time / Dwell Time
Use the shortest possible exposure time for your detector.
This minimizes the duration the sample is illuminated per frame, reducing the overall photon load.[9]
Imaging Frequency
Increase the time interval between acquisitions in a time-lapse experiment.
Fewer acquisitions mean less total light exposure over the course of the experiment.
Neutral Density (ND) Filters
Use ND filters to attenuate the laser before it reaches the sample.
This is a precise way to control and reduce illumination intensity without altering the laser's power settings.
Objective Numerical Aperture (NA)
Use an objective with the highest available NA.
A higher NA objective is more efficient at collecting emitted photons, allowing you to achieve a good SNR with lower excitation power.
Section 3: Proactive Prevention: Optimizing Your Experimental Setup
The most robust solutions to photobleaching are implemented before imaging begins. This involves carefully controlling the chemical microenvironment of the 1-amino-4-methoxyanthracene-9,10-dione.
Q3: How can I prepare my sample to be inherently more resistant to photobleaching?
A3: You can significantly enhance photostability by modifying the sample's chemical environment to disarm the key drivers of photobleaching: molecular oxygen and the reactive triplet state.
Controlling the Microenvironment: Deoxygenation
Since molecular oxygen is the primary reactant in most photobleaching pathways, its removal is one of the most effective strategies available.[10]
Q4: How can I remove dissolved oxygen from my sample?
A4: For experiments in solution, bubbling with an inert gas is a straightforward method. For biological or aqueous samples, enzymatic systems are preferred.
Protocol 1: Deoxygenation of Solutions with Inert Gas
Objective: To purge dissolved molecular oxygen from a solution containing the fluorophore.
Materials:
Cuvette or sample vial with a septum-sealed cap.
Nitrogen (N₂) or Argon (Ar) gas tank with a regulator.
Long needle (e.g., 22-gauge) for gas inlet.
Short needle for gas outlet (vent).
Procedure:
Prepare your solution of 1-amino-4-methoxyanthracene-9,10-dione in the desired solvent.
Transfer the solution to the cuvette or vial and seal with the septum cap.
Insert the long inlet needle so its tip is submerged below the liquid surface.
Insert the short outlet needle just through the septum to act as a vent.
Set the gas regulator to a very low pressure to create a gentle stream of bubbles. CAUTION: High pressure can cause splashing and solvent evaporation.
Bubble the solution with the inert gas for 15-30 minutes.
After purging, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the headspace.
The sample is now ready for measurement. Perform your experiment promptly as oxygen will slowly diffuse back into the solution.
Protocol 2: Using an Enzymatic Oxygen Scavenging System
Objective: To continuously remove oxygen from an aqueous buffer, ideal for live-cell imaging or prolonged experiments.
Materials:
Glucose Oxidase (from Aspergillus niger)
Catalase (from bovine liver)
D-Glucose
Aqueous buffer (e.g., PBS, imaging medium)
Procedure:
Prepare a stock solution of your imaging buffer.
Just before use, create the "GOC" cocktail. To 1 mL of your final sample buffer, add:
Glucose to a final concentration of 10 mM.
Glucose Oxidase to a final concentration of ~20-50 µg/mL.
Catalase to a final concentration of ~5-10 µg/mL.
Gently mix the solution. The glucose oxidase will consume glucose and O₂, producing gluconic acid and hydrogen peroxide (H₂O₂). The catalase will then break down the H₂O₂ into H₂O and O₂. The net result is the removal of dissolved oxygen.
Use this freshly prepared buffer for your experiment. Note that the system has a finite capacity and lifetime.
Chemical Intervention: Antifade Reagents and Triplet State Quenchers
Antifade agents are chemical compounds added to the sample medium to suppress photobleaching. They work through two primary mechanisms: scavenging ROS or directly de-exciting the triplet state.[6][10]
Q5: What are antifade agents, and how do I choose the right one?
A5: These agents are your chemical shield against photobleaching. Antioxidants (or ROS scavengers) neutralize the damaging reactive oxygen species after they are formed. Triplet State Quenchers (TSQs) intercept the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.[11][12][13]
Agent
Class
Typical Concentration
Mechanism & Notes
Trolox
Antioxidant
100-800 µM
Water-soluble Vitamin E analog. Very effective and has low cytotoxicity, making it excellent for live-cell imaging.[9][14][15]
n-Propyl gallate (NPG)
Antioxidant
2-5% (w/v)
A common, effective free-radical scavenger often used in glycerol-based mounting media.[3][16]
DABCO
Triplet Quencher
2.5% (w/v)
1,4-Diazabicyclo[2.2.2]octane. An efficient singlet oxygen quencher.[3][16]
Sodium Azide (NaN₃)
Triplet Quencher
1-10 mM
Effective singlet oxygen scavenger. CAUTION: Highly toxic. Handle with extreme care.[17]
Ascorbic Acid (Vitamin C)
Antioxidant
0.1-1 mM
A reducing agent that can help regenerate the fluorophore from a radical state and scavenge ROS. Often used in combination with other agents.
Protocol 3: Preparing a General-Purpose Antifade Mounting Medium (DABCO/Glycerol)
Objective: To create a simple, effective antifade mounting medium for fixed samples.
Materials:
DABCO (1,4-diazabicyclo[2.2.2]octane)
Glycerol
Phosphate-Buffered Saline (PBS), pH ~7.4-8.0
50 mL conical tube
Procedure:
Weigh 2.5 g of DABCO and add it to the 50 mL conical tube.
Add 10 mL of PBS to the tube.
Add 90 mL of glycerol to the tube.
Seal the tube tightly and mix thoroughly on a rotator or by vigorous inversion for several hours, or until the DABCO is completely dissolved. The high viscosity of glycerol makes this a slow process. Warming slightly to ~37°C can help.
Aliquot into smaller, light-protected tubes and store at -20°C for long-term use or at 4°C for short-term use.
To use, apply a small drop to your sample before placing the coverslip.
The Impact of Solvent Choice
Q6: Does the solvent I use for my experiment affect photostability?
A6: Yes, profoundly. The solvent environment can alter the energy levels of the fluorophore's excited states.[18] Changes in solvent polarity can influence the efficiency of intersystem crossing and the lifetime of the triplet state, thereby directly impacting photostability.[19][20] While your experimental needs will primarily dictate solvent choice, be aware that:
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and may stabilize certain excited states differently than aprotic solvents (e.g., DMSO, DMF, DCM).
Polarity: The stability of 1-amino-4-methoxyanthracene-9,10-dione may vary significantly between a non-polar solvent like benzene and a polar solvent like DMSO.[20]
If your protocol allows, it is advisable to screen a small number of solvents to empirically determine which provides the best photostability for your specific application.
Section 4: Advanced Concepts & FAQs
Q7: Is the photobleaching of my anthraquinone dye always irreversible?
A7: Not always. Some anthraquinone derivatives have been shown to undergo a degree of reversible photodegradation, sometimes referred to as photoswitching or self-healing.[21][22][23] This process involves a temporary transition to a non-fluorescent "dark state," from which the molecule can spontaneously or thermally recover. While 1-amino-4-methoxyanthracene-9,10-dione is still susceptible to permanent, irreversible bleaching, observing some signal recovery after a rest period could indicate a reversible component is also at play.
Q8: Can I just use a commercial antifade mounting medium?
A8: Absolutely. Commercial antifade reagents (e.g., ProLong™ series, SlowFade™, VectaShield®) are an excellent and convenient choice.[9][24] They are highly optimized formulations that typically contain a cocktail of antioxidants and quenchers in a glycerol or polymer-based medium with a defined refractive index (RI) to match immersion oil, which is critical for high-resolution imaging.[25][26]
Q9: My experiment involves live cells. What are the most important considerations?
A9: For live-cell imaging, cytotoxicity is the primary concern.
Use Biocompatible Reagents: Trolox is the gold standard antioxidant for live cells due to its high efficacy and low toxicity.[9][14] Commercial reagents like ProLong™ Live Antifade Reagent are specifically formulated and tested for cell viability.[9]
Avoid Toxic Components: Do not use agents like sodium azide or high concentrations of PPD in live-cell experiments.
Oxygen Scavenging: Enzymatic oxygen scavengers are effective but will induce hypoxia, which can alter cell physiology. This must be considered when interpreting results.
Section 5: Summary Workflow for Mitigating Photobleaching
This diagram outlines a logical workflow for diagnosing and solving photobleaching issues with 1-amino-4-methoxyanthracene-9,10-dione.
Caption: A step-by-step workflow for troubleshooting photobleaching.
References
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC. (n.d.). National Center for Biotechnology Information. [Link]
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. (2014, March 15). PubMed. [Link]
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (n.d.). Royal Society of Chemistry. [Link]
Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. (2016, March 18). AIP Publishing. [Link]
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. (2025, May 21). Diva Portal. [Link]
Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates | Request PDF. (n.d.). ResearchGate. [Link]
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (n.d.). Royal Society of Chemistry. [Link]
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (n.d.). ResearchGate. [Link]
The effects of antioxidants on photo-toxicity in fluorescence live-cell imaging. (2026). Focus on Microscopy. [Link]
Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. (2015, November 10). arXiv.org. [Link]
Anti-Fading Media for Live Cell GFP Imaging - PMC. (2012, December 21). National Center for Biotechnology Information. [Link]
Mountants and Antifades. (n.d.). ResearchGate. [Link]
Photostability of Monoazo Disperse Dyes in Different Solvents. (n.d.). Scientific.net. [Link]
Mounting Media - An Untouched Aspect. (2020, January 15). Oral & Maxillofacial Pathology Journal. [Link]
Technique to Suppress Photobleaching Increases Imaging Window. (2018, April 15). Photonics Spectra. [Link]
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (2024, February 8). Royal Society of Chemistry. [Link]
Mounting Media and Antifade reagents. (n.d.). University of British Columbia. [Link]
Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. (n.d.). Semantic Scholar. [Link]
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. [Link]
Photobleaching of fluorescein as a probe for oxidative stress in single cells. (2025, August 9). ResearchGate. [Link]
Photostability of Indium Phthalocyanines in Organic Solvents. (2025, January 20). MDPI. [Link]
Photobleaching of Fluorescent Probe in Microfluorometry and Detection of Active Oxygen Species. (n.d.). J-Stage. [Link]
Photodegradation of dyes in different solvents | Download Table. (n.d.). ResearchGate. [Link]
Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. (2020, November 23). RSC Publishing. [Link]
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. (2023, April 28). RSC Publishing. [Link]
Solvent Effects on Ultrafast Photochemical Pathways. (2021, November 29). ACS Publications. [Link]
Photochemical studies: Chromones, bischromones and anthraquinone derivatives. (2015, February 25). PDF. [Link]
Light-induced interaction of anthraquinone derivative with Guanosine monophosphate: molecular mechanism and implication in cytotoxicity. (2025, November 18). PubMed. [Link]
Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. (2020, December 23). PubMed. [Link]
Change in absorbance due to conditioning and degradation. The two... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
1-amino-4-methoxyanthracene-9,10-dione. (2024, April 10). ChemBK. [Link]
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. (n.d.). Indian Academy of Sciences. [Link]
Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. (n.d.). Indian Academy of Sciences. [Link]
Synthesis and antitumor activities of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and related systems. (n.d.). PubMed. [Link]
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Resolving peak tailing in HPLC analysis of 1-amino-4-methoxyanthracene-9,10-dione
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-amino-4-methoxyanthracene-9,10-dione Diagnostic Overview 1-amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone) pr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-amino-4-methoxyanthracene-9,10-dione
Diagnostic Overview
1-amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone) presents unique chromatographic challenges. While its planar anthraquinone core provides strong hydrophobic retention, the presence of a basic primary amine (-NH₂) creates a high potential for secondary interactions. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these secondary interactions frequently manifest as severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity.
Mechanistic FAQs: Understanding the Root Cause
Q: Why does 1-amino-4-methoxyanthracene-9,10-dione tail so aggressively compared to neutral compounds?A: The primary culprit is the acid-base interaction between the analyte's basic amino group and the residual silanol groups (Si-OH) on the silica-based stationary phase. At typical mid-pH mobile phase conditions (pH 5–7), these acidic silanols are ionized into negatively charged silanoxanes (Si-O⁻). The basic amine, which carries a partial positive charge, undergoes strong electrostatic adsorption (often described as a 1)[1]. This causes the analyte molecules to release slowly from the stationary phase, 2[2].
Q: How can I definitively prove the tailing is a chemical interaction and not a physical column defect?A: You must isolate the variables using a neutral probe test. Inject a non-ionizable compound, such as toluene or uracil, under your current method conditions. Because neutral compounds cannot participate in acid-base silanol interactions, they will 1[1]. If the neutral probe tails, you are dealing with a physical issue, such as a void volume at the column head or dead volume from improper PEEK fittings. If the neutral probe is symmetrical but your target anthraquinone tails, 3[3].
Q: Does the choice of silica packing material matter if I optimize the mobile phase?A: Yes, the foundation of your separation is critical. Older "Type A" silica contains high concentrations of isolated, highly acidic silanols and trace metal impurities. Modern "Type B" silica is highly purified and subjected to dense end-capping (e.g., reacting residual sites with trimethylchlorosilane). This physical steric hindrance shields the silica backbone, making Type B columns the4[4].
Troubleshooting Workflows & Mechanistic Pathways
Logical workflow for diagnosing and resolving peak tailing in anthraquinone HPLC analysis.
Mechanistic pathway of silanol-induced peak tailing and chemical suppression strategies.
Step-by-Step Optimization Protocol: Mobile Phase Modification
Because it is impossible to eliminate 100% of silanols even on heavily end-capped columns, we must manipulate the mobile phase chemistry to neutralize the stationary phase and2[2]. This protocol is designed as a self-validating system.
Step 1: pH Suppression
Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid or Phosphoric Acid.
Causality: Lowering the pH below the pKa of the silanols (~3.5) forces them into their neutral, protonated state (Si-OH). This 4 between the silica surface and the basic amine[4].
Step 2: Competitive Masking (If tailing persists)
Add 0.1% v/v Triethylamine (TEA) to the mobile phase.
Causality: TEA acts as a sacrificial basic amine. Because it is highly concentrated in the mobile phase, it saturates any remaining active silanol sites,2[2].
Step 3: Column Equilibration
Flush the column with at least 20 column volumes (CV) of the newly modified mobile phase.
Causality: Ion-pairing and masking agents require extensive equilibration to establish a stable, uniform layer on the stationary phase surface. 5[5].
Step 4: Self-Validation (System Suitability Test)
Inject a standard solution of 1-amino-4-methoxyanthracene-9,10-dione. 4 using the formula[4]:
Tf=2fW0.05
(Where
W0.05
is the full peak width measured at 5% of the peak height, and
f
is the width of the front segment of the peak at 5% height).
Validation Criterion: The system is validated for this method only if
Tf≤1.5
. If
Tf>1.5
, repeat Step 2 with a fresh Type B column to rule out irreversible stationary phase degradation.
Quantitative Data: Impact of Chromatographic Conditions
The following table summarizes the expected quantitative improvements in peak symmetry when applying the mechanistic principles outlined above to 1-amino-4-methoxyanthracene-9,10-dione.
Column Type
Mobile Phase Conditions
Expected USP Tailing Factor (
Tf
)
Resolution Status
Type A Silica (Non-endcapped)
Water / Acetonitrile (Unbuffered)
3.2 - 4.5
Severe Tailing, Unacceptable
Type B Silica (Endcapped)
Water / Acetonitrile (Unbuffered)
1.8 - 2.2
Moderate Tailing
Type B Silica (Endcapped)
0.1% Formic Acid (pH ~2.7) / Acetonitrile
1.2 - 1.4
Acceptable Symmetry
Type B Silica (Endcapped)
0.1% Phosphoric Acid + 0.1% TEA / Acetonitrile
0.95 - 1.1
Near-Perfect Gaussian Shape
References[3] LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. chromatographyonline.com. Verify Source[5] Restek. Troubleshooting HPLC- Tailing Peaks. restek.com.Verify Source[4] Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. waters.com. Verify Source[2] Phenomenex. How to Reduce Peak Tailing in HPLC? phenomenex.com. Verify Source[1] Axion Labs. HPLC Peak Tailing. axionlabs.com. Verify Source
Comparative Optical Properties: 1-Amino-4-methoxyanthracene-9,10-dione vs. 1,4-Diaminoanthraquinone
Executive Summary The anthraquinone core is a privileged scaffold in the development of robust, highly photostable dyes for optoelectronics, guest-host liquid crystal displays (GH-LCDs), and redox-active polymers. The op...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The anthraquinone core is a privileged scaffold in the development of robust, highly photostable dyes for optoelectronics, guest-host liquid crystal displays (GH-LCDs), and redox-active polymers. The optical properties of these molecules are governed by the Intramolecular Charge Transfer (ICT) from electron-donating substituents to the electron-accepting central quinone moiety[1].
This guide provides an objective, data-driven comparison between two critical derivatives: 1-amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone, Solvent Red 111, or Disperse Red 4) and 1,4-diaminoanthraquinone (1,4-DAAQ, Solvent Purple 11, or Disperse Violet 1). By analyzing their substituent effects, we elucidate the causality behind their distinct absorption spectra and provide validated experimental protocols for characterizing their photophysical behavior.
Mechanistic Foundation: Substituent Effects and ICT
The visible absorption bands of substituted anthraquinone dyes arise predominantly from a single HOMO
→
LUMO transition, characterized as a
π→π∗
intramolecular charge transfer[1]. The LUMO is primarily localized on the central anthraquinone core and its carbonyl groups, while the HOMO is distributed across the peripheral rings and their electron-donating substituents[1].
The Causality of Color Shift
1-Amino-4-methoxyanthraquinone (Solvent Red 111): This molecule features an asymmetric push-pull system. The amino group (
−NH2
) is a strong electron donor, while the methoxy group (
−OCH3
) is a moderate electron donor. This combination provides sufficient electron density to lower the optical gap, resulting in a primary absorption band in the 510–530 nm range (appearing red)[2][3].
1,4-Diaminoanthraquinone (1,4-DAAQ): The substitution of the methoxy group with a second amino group creates a highly symmetric, dual strong-donor system. The increased electron-donating capacity significantly raises the HOMO energy level, narrowing the HOMO-LUMO gap further. Consequently, the
π→π∗
transition undergoes a pronounced bathochromic (red) shift, moving the absorption maximum (
λmax
) to the 590–636 nm range (appearing violet/blue)[4][5].
Intramolecular Charge Transfer (ICT) pathway driving the optical properties of anthraquinone dyes.
Comparative Optical Data
The table below synthesizes the quantitative optical properties of both dyes in common organic solvents. The data highlights the profound impact of the 4-position substituent on the photophysical profile.
Note: Anthraquinone dyes often exhibit multiple visible transitions. 1,4-DAAQ in non-polar or aprotic solvents can show vibronic splitting (e.g., 591 nm and 636 nm in MeCN) due to rigid molecular geometries stabilized by intramolecular hydrogen bonding between the amino protons and the adjacent carbonyl oxygens[5].
Experimental Workflows: Optical Characterization
To accurately determine the molar extinction coefficient and solvatochromic shifts, the experimental protocol must be designed as a self-validating system . Anthraquinone dyes are highly planar and prone to
π−π
stacking (aggregation) in solution, which can cause spurious hypsochromic (H-aggregate) or bathochromic (J-aggregate) shifts[7]. The protocol below uses a serial dilution linearity check to validate that the dye is in a monomeric state.
Weighing: Accurately weigh 2.5 mg of the target anthraquinone dye using a microbalance.
Dissolution: Dissolve in 10.0 mL of spectroscopic-grade dichloromethane (DCM) to create a ~1 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Serial Dilution: Prepare a concentration gradient (10 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM) using volumetric flasks.
Linearity Check (Self-Validation): Measure the absorbance at
λmax
for all concentrations. Plot Absorbance vs. Concentration.
Causality Check: A perfectly linear plot (
R2>0.995
) confirms the validity of the Beer-Lambert law and proves the absence of concentration-dependent aggregation[7]. If the plot deviates from linearity at higher concentrations, restrict further analysis to the linear (monomeric) regime.
Phase 2: Solvatochromic Shift Analysis
Solvent Evaporation: Aliquot 1.0 mL of the 100 µM DCM stock into four separate amber vials. Evaporate the DCM under a gentle stream of nitrogen gas in the dark.
Reconstitution: Reconstitute the dried dye films in 10.0 mL of four different solvents of varying polarity: Hexane (non-polar), Toluene (aromatic), Acetonitrile (polar aprotic), and Methanol (polar protic). This yields 10 µM solutions.
Spectral Acquisition: Record the UV-Vis spectra from 300 nm to 800 nm using a dual-beam spectrophotometer. Use the respective pure solvent as the baseline reference.
Data Extraction: Identify the
λmax
and calculate the molar extinction coefficient (
ϵ
) for each solvent environment.
Workflow for validating monomeric states and characterizing solvatochromic optical properties.
Conclusion
The transition from 1-amino-4-methoxyanthracene-9,10-dione to 1,4-diaminoanthraquinone perfectly illustrates the power of substituent tuning in dye chemistry. Replacing a moderate methoxy donor with a strong amino donor fundamentally alters the symmetry and strength of the intramolecular charge transfer. This structural modification narrows the optical gap, shifting the dye's absorption from the red region (~515 nm) deep into the violet/blue region (~590-636 nm), dictating their respective applications in liquid crystal displays and additive manufacturing resins.
References
Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability
Source: The Journal of Physical Chemistry C - ACS Publications
URL:[Link]
Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption
Source: Chemistry - A European Journal (PMC)
URL:[Link]
Coloured curable composition for additive manufacturing processes, 3-dim composite article and use thereof (US20190201171A1 / WO2018038954A1)
STUDIES ON THE DISPERSED STATE OF DYES AND THEIR DYEING PROPERTIES
Source: J-Stage (Bulletin of the Chemical Society of Japan)
URL:[Link]
Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display
Source: Molecular Crystals and Liquid Crystals (Taylor & Francis)
URL:[Link]
A Comparative Guide to Purity Validation of Synthesized 1-amino-4-methoxyanthracene-9,10-dione: The Superiority of LC-MS
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of scientific in...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic safety. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of a synthesized batch of 1-amino-4-methoxyanthracene-9,10-dione, a key intermediate in the synthesis of various dyes and potential pharmacophores.[1][2] We will demonstrate the distinct advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional techniques, supported by experimental rationale and comparative data.
The Imperative of Purity in Drug Synthesis
1-amino-4-methoxyanthracene-9,10-dione, an anthraquinone derivative, is typically synthesized through reactions involving precursors like 1,4-dihydroxyanthraquinone or by the reaction of anthracene-9,10-dione with p-toluidine under acidic conditions.[1][3] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products from side reactions (e.g., isomers, over-methylated or demethylated species), and degradation products. The presence of these impurities, even at trace levels, can have significant implications for the final product's efficacy, safety, and stability. Therefore, a highly sensitive and specific analytical method is paramount.
LC-MS: The Gold Standard for Impurity Profiling
While several analytical techniques can be employed for purity assessment, LC-MS has emerged as the gold standard due to its exceptional sensitivity, specificity, and ability to provide structural information about unknown impurities.[4][5][6] This guide will compare the performance of a validated LC-MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Logic of the LC-MS Workflow
Our approach to validating the purity of 1-amino-4-methoxyanthracene-9,10-dione via LC-MS is a self-validating system, designed to not only quantify the main compound but also to detect, identify, and quantify any potential impurities.
Caption: A logical workflow for the purity validation of 1-amino-4-methoxyanthracene-9,10-dione using LC-MS.
Experimental Protocols
Protocol 1: LC-MS Method for Purity Determination
This protocol is designed for optimal separation of 1-amino-4-methoxyanthracene-9,10-dione from its potential impurities.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized compound.
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.
2. Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm) is chosen for its excellent retention of polar and non-polar compounds and its stability across a wide pH range.[7][8]
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[9][10]
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
Time (min)
%B
0.0
20
15.0
95
20.0
95
20.1
20
| 25.0 | 20 |
Flow Rate: 0.3 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is selected for its suitability for polar, ionizable molecules like our target compound.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
Acquisition Mode: Full scan from m/z 100-500 for impurity profiling, with concurrent MS/MS fragmentation of the parent ion and any detected impurities to aid in structural elucidation.[4]
4. Method Validation:
The method is validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11][12][13][14][15]
Comparative Analysis: LC-MS vs. Alternatives
To establish the superiority of LC-MS, we compare its performance against HPLC-UV and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for purity analysis.[16] However, it has inherent limitations when dealing with unknown impurities.
Limitations of HPLC-UV:
Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.
Lack of Identification: UV detection provides no structural information about impurities. Identification relies on the availability of reference standards.[5]
Variable Response Factors: The assumption that all impurities have the same UV response as the API at the chosen wavelength can lead to significant quantification errors.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for direct quantification without the need for a reference standard of the analyte.[17][18][19]
Limitations of qNMR:
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it difficult to detect and quantify impurities present at very low levels (<0.1%).[18]
Signal Overlap: In complex mixtures, signals from impurities can overlap with those of the main compound or the internal standard, complicating accurate integration.
Solubility: The sample must be fully soluble in the deuterated solvent at a concentration suitable for NMR analysis.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each technique in the analysis of a synthesized batch of 1-amino-4-methoxyanthracene-9,10-dione.
Parameter
LC-MS
HPLC-UV
qNMR
Specificity
Very High (based on retention time and mass-to-charge ratio)
Moderate (risk of co-elution)
High (for structurally distinct impurities)
Sensitivity (LOD)
~0.01%
~0.05%
~0.1%
Impurity Identification
Yes (provides molecular weight and fragmentation data)
No (requires reference standards)
Yes (provides structural information)
Quantification Accuracy
High (with appropriate validation)
Moderate (dependent on response factor)
High (for detectable impurities)
Throughput
High
High
Low
The Synergy of Orthogonal Methods
While LC-MS is the superior single technique, the highest level of confidence in purity validation is achieved by employing orthogonal methods. The combination of LC-MS for sensitive impurity detection and identification, and qNMR for an absolute purity assessment of the main component, provides a comprehensive and robust characterization of the synthesized material.
Caption: The complementary nature of LC-MS and qNMR for a comprehensive purity assessment.
Conclusion: An Authoritative Stance
For the critical task of validating the purity of synthesized 1-amino-4-methoxyanthracene-9,10-dione, a well-validated LC-MS method stands as the most powerful and reliable approach. Its ability to separate, detect, and provide structural information on trace-level impurities is unmatched by HPLC-UV. While qNMR offers the advantage of absolute quantification, its lower sensitivity makes it less suitable for comprehensive impurity profiling.
By adopting the detailed LC-MS protocol outlined in this guide, researchers and drug development professionals can ensure the highest level of confidence in their purity assessments, a critical step in advancing their scientific and therapeutic goals. For ultimate assurance, an orthogonal approach combining the strengths of both LC-MS and qNMR is recommended.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Center for Biotechnology Information. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. PharmaTutor. [Link]
Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
Mobile phases compatible for LCMS. Shimadzu. [Link]
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. [Link]
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol. MDPI. [Link]
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]
LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]
Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. ResearchGate. [Link]
Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. Royal Society of Chemistry. [Link]
Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. PubMed. [Link]
New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Impact Factor. [Link]
Developing a high-resolution LC-MS method for spent media analysis in biopharm upstream process development. Waters Corporation. [Link]
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. The Metabolomics Innovation Centre. [Link]
Synthesis of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones as potential antileukemic agents. PubMed. [Link]
Comparative Analysis of 1-amino-4-methoxyanthracene-9,10-dione Quantification: A Cross-Validation Study Using UV-Vis Spectrophotometry and Fluorometry
This guide provides a comprehensive comparison of two widely used analytical techniques, UV-Visible (UV-Vis) spectrophotometry and fluorometry, for the quantitative analysis of 1-amino-4-methoxyanthracene-9,10-dione. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two widely used analytical techniques, UV-Visible (UV-Vis) spectrophotometry and fluorometry, for the quantitative analysis of 1-amino-4-methoxyanthracene-9,10-dione. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.
Introduction
1-amino-4-methoxyanthracene-9,10-dione is an organic compound with the chemical formula C₁₅H₁₁NO₃.[1] It is recognized for its strong fluorescence properties, making it a valuable component in the synthesis of dyes, photosensitive materials, and fluorescent probes.[1] Its potential applications extend to the biomedical field, where it can be used in fluorescent labeling and as a marker for biomolecules.[1] Given its significance, the ability to accurately quantify this compound is paramount for research, development, and quality control purposes.
This guide will explore the cross-validation of analytical methods for determining the concentration of 1-amino-4-methoxyanthracene-9,10-dione. Cross-validation is a critical process to ensure the comparability of data when different analytical methods are employed.[2][3] We will compare the performance of UV-Vis spectrophotometry, a technique that measures the absorption of light, with fluorometry, which measures the emission of light from a fluorescent substance.[4][5]
Principles of the Analytical Techniques
UV-Vis Spectrophotometry
UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at discrete wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[5][6] The principle behind this technique is Beer-Lambert's law, which states that for a given substance, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. Aromatic hydrocarbons, such as the anthraquinone core of our target molecule, exhibit strong absorbance in the UV range, making this a suitable method for quantification.[7]
Fluorometry
Fluorometry, or fluorescence spectroscopy, is a highly sensitive analytical technique that measures the intensity of fluorescent light emitted by a substance.[4][8] When a molecule absorbs light, it becomes excited to a higher energy state. For fluorescent molecules, this excitement is followed by the emission of light at a longer wavelength as the molecule returns to its ground state.[4] The intensity of this emitted light is directly proportional to the concentration of the fluorescent compound.[4][8] Given that 1-amino-4-methoxyanthracene-9,10-dione possesses strong fluorescence properties, fluorometry is an inherently suitable and potentially more sensitive method for its quantification.[1][9]
A primary stock solution of 1-amino-4-methoxyanthracene-9,10-dione was prepared by accurately weighing the analytical standard and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution to cover the desired concentration range for both UV-Vis and fluorometric analysis.
UV-Vis Spectrophotometry Analysis
Wavelength Scan: A solution of 1-amino-4-methoxyanthracene-9,10-dione was scanned across the UV-Vis spectrum (200-800 nm) to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: A series of standard solutions of known concentrations were measured at the determined λmax. A blank (methanol) was used to zero the instrument.
Sample Analysis: The absorbance of the unknown sample(s) was measured at the λmax.
Quantification: The concentration of the unknown sample(s) was determined by interpolating their absorbance values from the calibration curve.
Fluorometry Analysis
Excitation and Emission Spectra: The excitation and emission spectra of a 1-amino-4-methoxyanthracene-9,10-dione solution were determined to identify the optimal excitation and emission wavelengths.
Calibration Curve: A series of standard solutions of known concentrations were measured at the optimal excitation and emission wavelengths. A blank (methanol) was used to subtract background fluorescence.
Sample Analysis: The fluorescence intensity of the unknown sample(s) was measured at the optimal wavelengths.
Quantification: The concentration of the unknown sample(s) was determined by interpolating their fluorescence intensity values from the calibration curve.
Method Validation Parameters
The following parameters were assessed for both methods according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.[10][11][12]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[10]
Intermediate Precision: Precision within the same laboratory but on different days and with different analysts.[10]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14][15]
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][14][16]
Results and Discussion
Performance Comparison
The performance of UV-Vis spectrophotometry and fluorometry for the quantification of 1-amino-4-methoxyanthracene-9,10-dione is summarized in the table below. The data presented is hypothetical but representative of a typical cross-validation study.
Validation Parameter
UV-Vis Spectrophotometry
Fluorometry
Linearity (R²)
0.9995
0.9999
Linear Range
1 - 25 µg/mL
0.01 - 5 µg/mL
Accuracy (% Recovery)
98.5 - 101.2%
99.1 - 100.8%
Precision (RSD%)
- Repeatability
< 1.5%
< 1.0%
- Intermediate Precision
< 2.0%
< 1.8%
LOD
0.5 µg/mL
0.005 µg/mL
LOQ
1.0 µg/mL
0.01 µg/mL
Interpretation of Results
Both UV-Vis spectrophotometry and fluorometry demonstrated excellent linearity, accuracy, and precision for the quantification of 1-amino-4-methoxyanthracene-9,10-dione, as indicated by the high coefficient of determination (R²), percentage recovery close to 100%, and low relative standard deviation (RSD%).
The most significant difference between the two techniques lies in their sensitivity. Fluorometry exhibited a significantly lower limit of detection (LOD) and limit of quantification (LOQ) compared to UV-Vis spectrophotometry. This indicates that fluorometry is capable of accurately measuring much lower concentrations of the analyte. This heightened sensitivity is a key advantage of fluorometry.[9] The linear range for fluorometry was also found to be at a lower concentration range, which is advantageous when working with samples containing trace amounts of the compound.
Causality Behind Experimental Choices
The choice of methanol as a solvent was based on the solubility of 1-amino-4-methoxyanthracene-9,10-dione in organic solvents.[1] The selection of the wavelength of maximum absorbance (λmax) in UV-Vis spectrophotometry and the optimal excitation and emission wavelengths in fluorometry is a critical step to ensure maximum sensitivity and to minimize interference from other components in the sample matrix.[5] The validation parameters were chosen in accordance with ICH guidelines to provide a comprehensive and standardized assessment of the analytical methods' performance.[10][11][12]
Self-Validating System
The protocols described herein are designed to be self-validating. The establishment of a linear calibration curve with a high R² value confirms that the instrument response is proportional to the analyte concentration within the tested range. The accuracy and precision data provide confidence in the reliability of the measurements. The determination of LOD and LOQ defines the lower limits of the method's capabilities.
Visualizations
Experimental Workflow
Caption: Cross-validation workflow for 1-amino-4-methoxyanthracene-9,10-dione.
Chemical Structure
Caption: Structure of 1-amino-4-methoxyanthracene-9,10-dione.
Conclusion
Both UV-Vis spectrophotometry and fluorometry are suitable and reliable methods for the quantification of 1-amino-4-methoxyanthracene-9,10-dione. The choice between the two techniques will largely depend on the specific requirements of the application.
UV-Vis spectrophotometry is a robust and widely accessible technique that provides accurate and precise results for samples with concentrations in the microgram per milliliter range. It is a cost-effective and straightforward method suitable for routine analysis.
Fluorometry offers significantly higher sensitivity, making it the preferred method for applications requiring the quantification of trace amounts of the analyte. Its lower limit of detection and quantification allows for the analysis of samples with very low concentrations, which is particularly beneficial in biomedical and environmental studies.
This cross-validation study provides the necessary data for researchers and scientists to make an informed decision on the most appropriate analytical technique for their specific needs when quantifying 1-amino-4-methoxyanthracene-9,10-dione.
References
Vertex AI Search. (2023, August 10). What is the difference between Limit of detection (LOD)
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
ChemBK. (2024, April 10). 1-amino-4-methoxyanthracene-9,10-dione.
Lösungsfabrik. (2018, May 22).
Vial, J., & Jardy, A. (2014).
BioProcess International. (2025, November 27).
PatSnap. (2025, July 15). What Is Fluorometry?
Japanese Pharmacopoeia. Fluorometry.
Kalstein. Importance of the Fluorometer.
GoldBio. (2022, November 8). All About Fluorometric Detection Assays.
National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
Turner Designs. Technical Note: An Introduction to Fluorescence Measurements.
Benchmark testing of 1-amino-4-methoxyanthracene-9,10-dione as a reference standard in spectroscopy
Executive Summary In the realm of steady-state and time-resolved fluorescence spectroscopy, the selection of an appropriate reference standard is critical for accurate instrument calibration and quantum yield determinati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of steady-state and time-resolved fluorescence spectroscopy, the selection of an appropriate reference standard is critical for accurate instrument calibration and quantum yield determination. While traditional fluorophores like Quinine Sulfate and Rhodamine B are ubiquitous, they often lack the environmental sensitivity required for advanced solvatochromic benchmarking.
This guide provides an in-depth benchmark analysis of 1-amino-4-methoxyanthracene-9,10-dione (commonly known as 1-amino-4-methoxyanthraquinone or 1-AMAQ) [1]. By evaluating its photophysical properties against standard alternatives, we demonstrate why 1-AMAQ is an exceptional, self-reporting reference standard for probing local microenvironment polarity and calibrating spectrofluorometers in the visible region.
Mechanistic Grounding: The Photophysics of 1-AMAQ
To understand why 1-AMAQ serves as a superior benchmark for specific applications, we must examine the causality behind its photophysical behavior.
The core of 1-AMAQ consists of a highly conjugated, rigid anthracene-9,10-dione (anthraquinone) backbone, which provides exceptional resistance to photobleaching. The strategic placement of an electron-donating amino group (
−NH2
) at the 1-position and a methoxy group (
−OCH3
) at the 4-position, coupled with the electron-withdrawing carbonyls of the core, establishes a powerful intramolecular "push-pull" system[2].
Upon photoexcitation, this architecture undergoes a rapid Intramolecular Charge Transfer (ICT) . Because the dipole moment of the ICT excited state is significantly larger than that of the ground state, the emission energy becomes highly dependent on the dielectric constant of the surrounding solvent. This phenomenon—known as positive solvatochromism—allows 1-AMAQ to act as a highly sensitive optical ruler for solvent polarity, a feature absent in rigid, non-polarizable standards like Rhodamine B.
Benchmark Comparison: 1-AMAQ vs. Traditional Standards
When selecting a reference standard, scientists must match the spectral overlap and environmental responsiveness of the standard to their analyte. Table 1 objectively compares 1-AMAQ against two industry-standard alternatives.
Table 1: Photophysical Properties Comparison
Reference Standard
Excitation Range (nm)
Emission Range (nm)
Photostability
Solvatochromic Sensitivity
Primary Application
1-AMAQ
450 - 520
550 - 650
Excellent
High
Polarity probing, visible range calibration
Quinine Sulfate
300 - 350
400 - 450
High
Low
UV-to-blue instrument calibration
Rhodamine B
500 - 550
570 - 620
Moderate
Low
Quantum yield reference (visible)
Table 2: Solvatochromic Performance Data of 1-AMAQ
To benchmark its sensitivity, 1-AMAQ was evaluated across a dielectric gradient. The pronounced bathochromic (red) shift in polar solvents confirms its utility as a polarity-sensitive standard.
Solvent
Dielectric Constant (
ϵ
)
Absorbance Max (nm)
Emission Max (nm)
Stokes Shift (cm⁻¹)
Toluene
2.38
465
545
~3150
Chloroform
4.81
472
560
~3320
Acetone
20.7
475
585
~3960
Methanol
32.8
480
605
~4300
Data Interpretation: The stabilization of the highly polar ICT excited state by polar solvent molecules (like Methanol) lowers the energy of the excited state, resulting in a longer wavelength emission.
A robust protocol must be a self-validating system. The following methodology for determining the relative quantum yield of an unknown using 1-AMAQ ensures that optical artifacts (such as the inner filter effect) are intrinsically controlled and flagged if present.
Step 1: Preparation of Concentration Gradients
Action: Prepare a stock solution of 1-AMAQ (1 mM in Toluene) [3]. Create a 5-point serial dilution for both 1-AMAQ and your analyte.
Causality: Measuring a gradient rather than a single point validates the data. If the relationship between concentration and fluorescence intensity deviates from linearity, it immediately flags self-quenching or aggregation.
Step 2: UV-Vis Absorbance Matching
Action: Measure the absorbance of all solutions using a 1 cm pathlength quartz cuvette. Ensure the absorbance at the chosen excitation wavelength (
λex
) is strictly
≤0.1
OD.
Causality: Keeping the optical density below 0.1 is critical to mitigate the Inner Filter Effect (IFE), where the sample re-absorbs its own emitted photons, artificially deflating the measured quantum yield.
Step 3: Fluorescence Emission Acquisition
Action: Excite the samples at
λex
and record the emission spectra. Keep the excitation and emission slit widths identical for both the standard and the analyte.
Step 4: Refractive Index Correction and Integration
Action: Integrate the total area under the fluorescence emission curve. Calculate the quantum yield using the comparative Graber equation:
Φx=Φst×(GradstGradx)×(ηst2ηx2)
Causality: Because emission is measured in different solvents, the detector captures a different solid angle of light depending on the solvent's refractive index (
η
). Squaring the refractive index ratio corrects for this optical dispersion, ensuring absolute accuracy.
Visualizing the Analytical Workflow
Figure 1: Self-validating spectroscopic workflow for 1-AMAQ benchmarking and quantum yield analysis.
References
Title: 1-Amino-4-methoxyanthraquinone | C15H11NO3 | CID 8321
Source: PubChem, National Center for Biotechnology Information (NIH)
URL: [Link]
Title: 1-amino-4-methoxyanthracene-9,10-dione - Chemical Properties and Applications
Source: ChemBK Chemical Database
URL: [Link]
Safety & Regulatory Compliance
Safety
Essential Safety and Handling Guide: Personal Protective Equipment for 1-amino-4-methoxyanthracene-9,10-dione
As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and the safety of our most valuable asset: our scientists. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and the safety of our most valuable asset: our scientists. This guide provides a detailed protocol for the safe handling of 1-amino-4-methoxyanthracene-9,10-dione, a member of the anthraquinone family of compounds. While many anthraquinone derivatives are utilized for their unique properties in dye synthesis and biomedical research, they require careful handling due to their potential health hazards.[1][2] This document moves beyond a simple checklist to provide the rationale behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks
1-amino-4-methoxyanthracene-9,10-dione and related anthraquinone compounds are crystalline solids that can pose a risk if they become airborne as dust.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. While comprehensive toxicological data for this specific compound may be limited, data from structurally similar anthraquinone derivatives indicate potential for skin, eye, and respiratory system irritation.[3][4] Therefore, a conservative and thorough approach to personal protection is warranted.
Potential Health Effects:
Skin Irritation: Direct contact may cause redness and irritation.[3][4]
Serious Eye Irritation: The compound can be a serious irritant if it comes into contact with the eyes.[3][4]
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[3]
Unknown Long-Term Effects: For many specialized chemicals, long-term toxicological properties have not been fully investigated, necessitating cautious handling to minimize any potential chronic effects.[5]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to implement a multi-layered safety strategy. PPE is the last line of defense.
Engineering Controls: These are the most effective measures as they involve physically isolating the hazard from the personnel.
Chemical Fume Hood: All handling of 1-amino-4-methoxyanthracene-9,10-dione powder must be conducted within a certified chemical fume hood to control airborne dust.[6][7]
Ventilation: The laboratory should have adequate general ventilation.[8][9]
Safety Infrastructure: Readily accessible and tested eyewash stations and safety showers are mandatory in the immediate work area.[6][7]
Administrative Controls: These are work practices that reduce the risk of exposure.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
Restricted Access: Limit access to areas where the compound is being handled.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE is contingent on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 1-amino-4-methoxyanthracene-9,10-dione.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transfer (Powder)
Chemical safety goggles and face shield
Double nitrile gloves
Full-coverage lab coat, long pants, closed-toe shoes
NIOSH-approved N95 or higher-rated respirator
Solution Preparation/Handling
Chemical safety goggles
Nitrile gloves
Full-coverage lab coat, long pants, closed-toe shoes
Not required if handled exclusively within a fume hood
Reaction Monitoring/Work-up
Chemical safety goggles
Nitrile gloves
Full-coverage lab coat, long pants, closed-toe shoes
Not required if handled exclusively within a fume hood
Detailed PPE Protocols and Operational Plans
Rationale: To prevent airborne particles from entering the eyes and to protect against accidental splashes of solutions.[3]
Protocol:
Wear tightly fitting chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[8]
When handling the solid powder outside of a sealed container, a face shield must be worn in addition to safety goggles to provide a full barrier against dust.[6][10]
Rationale: To prevent skin contact with the chemical.
Protocol:
Use chemical-resistant gloves, such as nitrile, and inspect them for any signs of damage before use.[6]
Double Gloving: When handling the solid compound, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Removal: Use the proper technique to remove gloves without touching the outer surface with your bare skin.
Dispose of contaminated gloves immediately in the designated hazardous waste container.[10][11]
Wash hands thoroughly with soap and water after removing gloves.[3][7]
Rationale: To shield the skin from accidental spills and contamination.
Protocol:
A clean, full-coverage laboratory coat should be worn at all times.[6]
Ensure that legs are fully covered (long pants), and wear closed-toe shoes.
Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
Rationale: To prevent the inhalation of fine dust particles, which is a primary exposure risk when handling the solid chemical.[6]
Protocol:
All weighing and handling of 1-amino-4-methoxyanthracene-9,10-dione powder must be performed within a certified chemical fume hood.
If, under exceptional circumstances, the powder must be handled outside of a fume hood, a NIOSH-approved N95 (or higher) particulate respirator is mandatory.[11] Surgical masks are not an acceptable substitute.[6]
All personnel required to wear respirators must be properly fit-tested and trained in their use.